Boc-D-Asp(OMe)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124184-67-4 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Asp(OMe)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-tert-butyloxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, enabling the precise incorporation of D-aspartic acid residues into peptide chains.
Core Chemical Properties and Structure
This compound is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group. This strategic protection allows for selective reactions at the α-carboxyl group during peptide synthesis.
Chemical Structure:
(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
Quantitative Chemical Data:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [1] |
| CAS Number | 124184-67-4 | [1][2] |
| Molecular Formula | C10H17NO6 | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Melting Point | 56 °C | [1] |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
The synthesis of this compound involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group. The following is a generalized experimental protocol based on established chemical transformations.
Materials:
-
D-aspartic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl2) or another suitable esterification catalyst
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or another suitable base
-
Dioxane and water (or another suitable solvent system for Boc protection)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: β-Methyl Esterification of D-Aspartic Acid
-
Suspend D-aspartic acid in an excess of methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring. The amount of thionyl chloride should be catalytic.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The suspension should gradually become a clear solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess methanol under reduced pressure to obtain the crude D-aspartic acid β-methyl ester.
Step 2: N-Boc Protection
-
Dissolve the crude D-aspartic acid β-methyl ester in a 1:1 mixture of dioxane and water.
-
Add triethylamine to the solution to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield this compound as a solid.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
Scavengers (e.g., triisopropylsilane - TIS, water)
-
Washing solvents (DMF, DCM, isopropanol)
Procedure:
1. Resin Swelling:
-
Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of TFA in DCM (typically 25-50%) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.
-
Agitate the resin for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for the coupling step.
3. Neutralization:
-
Add a solution of a base (e.g., 5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes to neutralize the protonated amino group.
-
Drain the neutralization solution and repeat the process.
-
Wash the resin thoroughly with DMF to remove excess base.
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, of slightly less equivalence than the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution and allow it to pre-activate for a few minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amino groups.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS) for the incorporation of an amino acid like this compound.
Caption: Workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
This technical guide serves as a foundational resource for understanding and utilizing this compound in research and development. Its well-defined chemical properties and critical role as a protected amino acid make it an indispensable tool for the synthesis of complex and novel peptides.
References
Technical Guide: Boc-D-Asp(OMe)-OH for Advanced Research and Pharmaceutical Development
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It details its chemical properties, synthesis, and critical applications, with a focus on its role as a key building block in peptide synthesis and as a chiral intermediate in drug development.
Core Compound Data
This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is strategically modified with two essential protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a methyl ester (OMe) on the β-carboxyl side chain. This configuration leaves the α-carboxyl group available for peptide bond formation while preventing unwanted side reactions.
| Property | Data | Reference(s) |
| CAS Number | 124184-67-4 | [1] |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol | |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [1] |
| Physical Form | White to off-white solid | [1] |
| Melting Point | 56°C | [1] |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl sulfoxide (DMSO). | |
| Storage Conditions | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process requiring precise control of protecting group chemistry. The general synthetic strategy involves two key transformations:
-
N-Terminal Protection: The synthesis begins with the protection of the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction yields N-Boc-D-aspartic acid.
-
Selective Side-Chain Esterification: The subsequent and more challenging step is the selective esterification of the β-carboxyl group (the side chain) to form the methyl ester, without reacting the α-carboxyl group. This can be achieved through various methods, often involving the temporary protection of the α-carboxyl group, followed by methylation of the side chain with a reagent like methyl iodide and subsequent deprotection of the α-carboxyl group.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
Peptide Synthesis
The primary application of this compound is as a specialized building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a D-amino acid is a key strategy for designing novel peptides with enhanced therapeutic properties.
-
Increased Proteolytic Stability: Peptides constructed with D-amino acids are more resistant to degradation by proteases and peptidases in the body, which typically recognize only L-amino acids. This leads to a longer biological half-life.
-
Conformational Constraints: The inclusion of a D-residue alters the peptide's secondary structure (e.g., turns, helices), which can lead to improved receptor binding affinity, selectivity, and biological activity.
The dual protection scheme of this compound is crucial for its function. The Boc group provides acid-labile protection for the N-terminus, making it ideal for the Boc-SPPS strategy, while the methyl ester protects the side chain from participating in undesired coupling reactions.
Caption: Role of protecting groups in this compound.
Chiral Synthon in Organic Chemistry
Beyond peptides, this compound serves as a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Its defined stereocenter and multiple functional groups allow chemists to construct enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals with high precision.
Experimental Protocols
Incorporation of this compound via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound onto a solid-phase resin supporting a growing peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
Methodology:
-
Resin Preparation: If starting a new cycle, ensure the N-terminal Boc group of the resin-bound peptide has been removed (Step 5) and the resin has been neutralized (Step 2). Swell the peptide-resin in DMF for 30 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activates the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (ninhydrin should be negative).
-
Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove all excess reagents and byproducts.
-
-
N-Terminal Boc Deprotection (for the next cycle):
-
Add the TFA/DCM solution to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.
-
Caption: Workflow for incorporating this compound in Boc-SPPS.
References
In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp(OMe)-OH), a key building block in peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work.
Core Properties and Data
This compound is a white to off-white solid, primarily used in solid-phase and solution-phase peptide synthesis to introduce a D-aspartic acid residue with a protected side chain.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H17NO6 | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Melting Point | 56 °C | [3] |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [3] |
| Appearance | Solid | [2] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative assessments and data for the corresponding L-enantiomer provide valuable insights. The compound is generally soluble in polar aprotic solvents.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (808.90 mM) | For the L-enantiomer, Boc-L-Asp(OMe)-OH. Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2] |
| Dichloromethane (DCM) | Soluble | Commonly used as a solvent in reactions and washes involving this compound. | [4] |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide coupling reactions. | [5] |
Stability Profile
The stability of this compound is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage of the methyl group.
Storage and Handling: For long-term storage, the compound in its solid form is best kept at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[2] When in solution, for instance in DMSO, it should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[2]
pH Stability: The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis.[][7] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used to deprotect the N-terminal Boc group during solid-phase peptide synthesis.[4][8] The methyl ester side-chain protection is generally more stable to acidic conditions than the Boc group but can be susceptible to hydrolysis under strongly basic conditions.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a protected amino acid in various organic solvents.
-
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol, Ethyl Acetate)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the samples by agitating them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a pre-established HPLC method with a calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of this compound under different pH conditions.
-
Materials and Equipment:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 4, 7, 9)
-
Organic co-solvent (e.g., Acetonitrile) to ensure initial dissolution
-
HPLC system with a UV detector
-
Thermostatically controlled incubator or water bath
-
-
Procedure:
-
Prepare stock solutions of this compound in an organic co-solvent.
-
Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a known starting concentration.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.
-
Monitor for the appearance of degradation products.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
-
Visualization of Application in Peptide Synthesis
This compound is a fundamental component in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of a single coupling cycle in Boc-SPPS.
Caption: Logical workflow of a single coupling cycle in Boc solid-phase peptide synthesis.
This workflow illustrates the sequential steps of deprotection, washing, neutralization, coupling of the Boc-protected amino acid, and final washing before proceeding to the next cycle of amino acid addition.[8][9]
References
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the most significant developments in this field was the introduction of the tert-butyloxycarbonyl (Boc) group. This technical guide provides a comprehensive overview of the Boc protecting group's core function, mechanism of action, application in Solid-Phase Peptide Synthesis (SPPS), and its role in modern drug development for researchers, scientists, and pharmaceutical professionals.
Core Function and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to reversibly protect the α-amino group of an amino acid.[1] This prevents the nucleophilic amine from participating in undesired reactions during the peptide bond formation, thereby directing the coupling to occur exclusively at the carboxyl terminus.[2][3] The Boc group's utility is defined by its stability under neutral and basic conditions and its facile, selective removal under acidic conditions.[1][4] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[1]
Mechanism of Boc Protection:
The introduction of the Boc group is most commonly achieved by reacting an amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[5][6] The base deprotonates the amino group, increasing its nucleophilicity. The amine then attacks a carbonyl carbon of the (Boc)₂O anhydride.[6][7] The reaction proceeds to form the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[7]
References
The Chiral Architect: An In-depth Technical Guide to Boc-D-Asp(OMe)-OH in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly referred to as Boc-D-Asp(OMe)-OH, is a versatile chiral building block with significant applications in the fields of peptide synthesis, medicinal chemistry, and asymmetric catalysis. Its unique structural features—a D-configured stereocenter, an acid-labile Boc protecting group on the amine, and a stable methyl ester on the side-chain carboxyl group—provide a powerful tool for the stereocontrolled synthesis of complex molecules. This technical guide offers a comprehensive overview of the applications of this compound in chiral synthesis, presenting its established role in peptide chemistry and exploring its potential in the design of novel chiral ligands and auxiliaries. Detailed experimental protocols, quantitative data where available, and conceptual workflows are provided to facilitate its practical application in research and development.
Introduction: The Structural and Chemical Profile of this compound
This compound is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups makes it an ideal synthon for multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino group under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2] The methyl ester on the β-carboxyl group is stable to the acidic conditions used for Boc removal, offering orthogonality in synthetic strategies.[1] This allows for selective deprotection and further functionalization at different sites of the molecule.
The inherent chirality of this compound at the α-carbon is a key feature that allows for the introduction of a defined stereocenter into target molecules. This is of paramount importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the stereochemistry often dictates the biological activity and pharmacokinetic profile.[3]
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124184-67-4 | [4] |
| Molecular Formula | C₁₀H₁₇NO₆ | [4] |
| Molecular Weight | 247.25 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 56°C | [4] |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [4] |
| Purity | ≥95% | [4] |
| Storage | Store at room temperature | [4] |
Core Application: A Chiral Building Block in Peptide Synthesis
The most prominent and well-documented application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The incorporation of D-amino acids into peptide sequences is a common strategy to enhance their proteolytic stability, modulate their conformation, and improve their therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In Boc-based SPPS, this compound is coupled to a resin-bound peptide chain with a free N-terminus. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.
References
- 1. orgsyn.org [orgsyn.org]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of these complex biomolecules for a vast array of research and therapeutic applications. At the heart of SPPS are two predominant chemical strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these methodologies is a critical decision in any peptide synthesis endeavor, profoundly influencing the synthesis workflow, reagent selection, and the purity of the final product. This technical guide provides a comprehensive comparison of Boc and Fmoc SPPS, detailing their core chemical principles, experimental protocols, and the quantitative data that underpins their application.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection strategies, which dictate the conditions for the removal of the temporary α-amino protecting group while the permanent side-chain protecting groups remain intact.[1][2]
The Boc Strategy: This classic approach, which laid the foundation for modern SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[1][] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4][6] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[4]
The Fmoc Strategy: The Fmoc strategy, which has become the more prevalent method in contemporary peptide synthesis, utilizes the base-labile Fmoc protecting group.[1][7] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] In contrast, the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, usually containing TFA.[][10] This orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[11][12]
Comparative Overview: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic acid - TFA)[4][5] | Mild base (e.g., 20% Piperidine in DMF)[7][8] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong acid (e.g., Hydrofluoric acid - HF, TFMSA)[4][13] | Strong acid (e.g., Trifluoroacetic acid - TFA) with scavengers[14][15] |
| Key Advantage | Can be advantageous for long or difficult sequences prone to aggregation due to protonation of the N-terminus during deprotection.[1] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[1][16] |
| Key Disadvantage | Requires hazardous strong acids (HF) for cleavage and specialized equipment.[6][17] | The dibenzofulvene byproduct of deprotection can lead to side reactions if not effectively scavenged by piperidine.[9][16] |
| Automation Friendliness | Less amenable to full automation due to the use of hazardous reagents. | Highly amenable to automation, with UV monitoring of Fmoc deprotection enabling real-time feedback on reaction completion.[9][16] |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis: A Step-by-Step Workflow
The cyclical process of Boc-SPPS involves a series of deprotection, neutralization, and coupling steps.[4]
1. Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[4]
-
Add a suitable solvent, typically dichloromethane (DCM), to swell the resin for 30-60 minutes with gentle agitation.[4]
-
Drain the solvent by filtration.[4]
2. Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.[4]
-
Agitate the mixture for approximately 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.
3. Neutralization:
-
To deprotonate the N-terminal ammonium salt formed during deprotection, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[6]
-
Agitate for 1-2 minutes and then drain the neutralization solution.[4]
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]
-
Add this solution to the neutralized peptide-resin.
-
Initiate the coupling reaction by adding DIEA (4-6 equivalents).[4]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[4]
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.[4]
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[4]
-
Carefully add a strong acid cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), at 0°C.[4]
-
The reaction is typically carried out for 1-2 hours.[4] Scavengers in the cocktail trap reactive carbocations generated from the protecting groups.[4]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]
-
Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.[4]
-
Dry the peptide pellet under vacuum.[4]
Fmoc Solid-Phase Peptide Synthesis: A Modern Approach
The Fmoc-SPPS cycle is renowned for its mildness and efficiency.[7]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for at least one hour.[18]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes).[12][19]
-
Drain the deprotection solution and repeat the treatment for a shorter duration to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[18]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[7]
-
Drain the coupling solution and wash the resin with DMF.[7]
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF followed by DCM and then dry it.[7]
-
Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and a combination of scavengers tailored to the peptide sequence (e.g., TFA/TIS/water).[14][15]
-
The cleavage reaction is usually performed at room temperature for 1-3 hours.
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[7]
Quantitative Data and Side Reactions
The efficiency of peptide synthesis is often compromised by various side reactions. The choice between Boc and Fmoc strategies can influence the prevalence of these undesirable events.
Common Side Reactions in SPPS
| Side Reaction | Description | More Prevalent in | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support.[13][20] | Fmoc-SPPS, especially with Proline at the C-terminus.[20][21] | In Boc-SPPS, use in-situ neutralization protocols.[20] In Fmoc-SPPS, use sterically hindered resins like 2-chlorotrityl chloride resin or couple the first two amino acids as a dipeptide unit.[20] |
| Aspartimide Formation | Cyclization of aspartic acid residues to a five-membered succinimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[13][20] | Can occur under both acidic and basic conditions.[20] A significant issue in Fmoc-SPPS due to piperidine treatment. | In Boc-SPPS, use the β-cyclohexyl ester of aspartic acid.[20] In Fmoc-SPPS, add HOBt to the piperidine deprotection solution.[20] |
| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid. | Fmoc-SPPS, particularly with sensitive residues like Cysteine and Histidine, where the α-proton is susceptible to base-catalyzed abstraction during coupling.[7][22] | Use of coupling reagents that minimize racemization (e.g., DIPCDI/Oxyma).[22] In Boc-SPPS, the protonated N-terminus after deprotection helps prevent racemization.[2] |
| Alkylation of Sensitive Residues | Reactive carbocations generated during cleavage can modify nucleophilic side chains of Trp, Met, Cys, and Tyr.[6][20] | More pronounced in Boc-SPPS due to the generation of t-butyl cations during deprotection and cleavage.[6] Also a concern in Fmoc-SPPS during final TFA cleavage.[23] | Addition of scavengers (e.g., thioanisole, EDT, TIS) to the cleavage cocktail.[4][14] |
| Oxidation of Methionine | The thioether side chain of methionine can be oxidized to the sulfoxide.[20] | Can occur during acidic cleavage in both strategies. | Addition of reducing agents like dithiothreitol (DTT) to the cleavage mixture.[20] Specific cleavage cocktails for Met-containing peptides have been developed.[24][25] |
Cleavage Cocktail Compositions
The composition of the cleavage cocktail is critical for obtaining a high-purity peptide by minimizing side reactions.
For Boc-SPPS (using strong acids like HF or TFMSA):
| Reagent | Purpose | Typical Concentration |
| HF or TFMSA | Cleaves the peptide from the resin and removes side-chain protecting groups. | ~90% |
| Anisole / Thioanisole | Cation scavenger to protect Tyr and Trp. | ~5-10% |
| Ethanedithiol (EDT) | Scavenger to protect Cys and prevent reattachment of protecting groups. | ~2-5% |
For Fmoc-SPPS (using TFA-based cocktails):
| Cocktail | Composition | Application |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[15] | A robust, general-purpose cocktail for peptides with multiple sensitive residues. |
| TFA/TIS/H₂O | 95:2.5:2.5[15] | A common, less odorous cocktail suitable for many peptides, especially when Trp(Boc) and Arg(Pbf) are used.[15] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[24] | Specifically designed to minimize methionine oxidation.[24][25] |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Effective for peptides containing Cys, Met, or Trp.[14] |
Visualizing the Workflows
To better illustrate the cyclical nature and key chemical transformations in both Boc and Fmoc SPPS, the following diagrams are provided.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Caption: Orthogonal protection schemes in Boc and Fmoc SPPS.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[1][16] However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[1] Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. peptide.com [peptide.com]
- 21. chempep.com [chempep.com]
- 22. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 23. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
A Technical Guide to Incorporating D-Amino Acids into Peptides using Boc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) for the introduction of D-amino acids into synthetic peptides. The incorporation of D-amino acids is a critical strategy in modern drug discovery and peptide engineering, offering significant advantages in terms of proteolytic stability, receptor affinity, and the generation of novel peptide conformations.[1][2] This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and biological relevance of peptides containing D-aspartic acid.
Introduction to D-Amino Acids in Peptide Therapeutics
While L-amino acids are the canonical building blocks of proteins in nature, the inclusion of their D-enantiomers into peptide sequences offers a powerful tool to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.[3] Furthermore, the altered stereochemistry can lead to unique three-dimensional structures, potentially resulting in improved binding affinity and selectivity for biological targets.[2] D-aspartic acid, in particular, has been identified as an endogenous signaling molecule in neuroendocrine tissues, playing a role in hormone regulation, including the synthesis and release of testosterone.[4][5]
Properties of this compound
This compound is a key building block for introducing a D-aspartic acid residue into a peptide chain using solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the methyl ester on the β-carboxyl group provides stable side-chain protection during peptide elongation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid |
| CAS Number | 124184-67-4 |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Melting Point | 56°C |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg |
| Purity | Typically ≥95% |
| Physical Form | Solid |
| Storage | Store at room temperature |
Source: Sigma-Aldrich[4]
Experimental Protocols
The incorporation of this compound into a peptide sequence is typically achieved via Boc-strategy solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual Boc-SPPS cycle.
General Boc-SPPS Workflow
Caption: General workflow for Boc-strategy solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Remove the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling additive like HOBt (3 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature. For uronium/aminium salt reagents like HBTU, dissolve the reagent (2.95 equivalents) with the amino acid and add the base (e.g., DIPEA, 6 equivalents) just before adding to the resin.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings or to ensure high efficiency, the coupling time can be extended.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), the coupling reaction is incomplete. A second coupling step (recoupling) with a freshly prepared activated amino acid solution is recommended.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Cocktail: A typical cleavage cocktail consists of the strong acid with a mixture of scavengers to protect sensitive amino acid residues from reactive cations generated during deprotection. A common mixture is HF:p-cresol:p-thiocresol:dimethyl sulfide (90:5:2.5:2.5, v/v/v/v).
Procedure:
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
The scavenger mixture is added, and the apparatus is cooled in a dry ice/acetone bath.
-
Anhydrous HF is condensed into the reaction vessel.
-
The reaction is stirred at 0°C for 1-2 hours.
-
The HF is removed by vacuum.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.
-
The crude peptide is then dissolved in an appropriate aqueous buffer for purification.
Data on Coupling Efficiency and Racemization
The efficiency of the coupling reaction and the extent of racemization are critical parameters in peptide synthesis. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables provide illustrative data for different coupling reagents and the potential for racemization with aspartic acid derivatives.
Table 2: Comparative Performance of Common Coupling Reagents in SPPS
| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | High | Low | Cost-effective and widely used. HOBt is crucial to suppress racemization. |
| HBTU/DIPEA | Uronium/Aminium | Fast | High | Low | Very efficient, but the byproduct HOBt has explosive properties when dry. |
| HATU/DIPEA | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings. More expensive than HBTU. |
| PyBOP/DIPEA | Phosphonium Salt | Fast | High | Low | Effective for difficult couplings with minimal racemization. |
Note: Data is compiled from various sources and represents general trends.[1][6]
Table 3: Factors Influencing Racemization of Aspartic Acid Derivatives
| Factor | Influence on Racemization | Mitigation Strategies |
| Activation Method | Strong activation can lead to oxazolone formation, a key intermediate in racemization.[7] | Use of additives like HOBt or Oxyma. Use of less reactive but still efficient coupling reagents. |
| Base | Strong, non-hindered bases can promote α-proton abstraction. | Use of sterically hindered bases like DIPEA. |
| Temperature | Higher temperatures can increase the rate of racemization. | Perform couplings at room temperature or below if necessary. |
| Aspartimide Formation | The formation of a succinimide intermediate (aspartimide) is a major pathway for racemization of aspartic acid residues, particularly in sequences like Asp-Gly or Asp-Ser.[7][8] | In Fmoc synthesis, adding HOBt to the piperidine deprotection solution can help. In Boc synthesis, using a cyclohexyl ester for side-chain protection can reduce aspartimide formation.[7] |
Biological Significance and Signaling Pathway
D-aspartic acid is not merely an unnatural amino acid for synthetic purposes; it is an endogenous molecule with significant biological roles, particularly in the neuroendocrine system. It has been shown to be involved in the regulation of hormone synthesis and release, including testosterone.
The signaling pathway for D-aspartate-induced testosterone synthesis involves its action on the hypothalamus and pituitary gland, as well as direct effects on the Leydig cells in the testes.
Caption: Signaling pathway of D-aspartic acid in testosterone synthesis.[9][10][11][12]
This pathway highlights a dual role for D-aspartic acid:
-
Hypothalamic-Pituitary Axis: D-aspartic acid can stimulate the N-methyl-D-aspartate (NMDA) receptor in the hypothalamus, leading to the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to stimulate the release of Luteinizing Hormone (LH).[5][12]
-
Direct Testicular Action: LH travels to the testes and binds to its receptor on Leydig cells, initiating a signaling cascade involving cyclic AMP (cAMP) that upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis. D-aspartic acid has also been shown to directly stimulate testosterone synthesis within the Leydig cells.[5][9][11]
Conclusion
This compound is an essential building block for the synthesis of peptides containing D-aspartic acid. The incorporation of this non-canonical amino acid can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. A thorough understanding of the principles of Boc-SPPS, including careful selection of coupling reagents and strategies to minimize side reactions such as racemization and aspartimide formation, is crucial for the successful synthesis of high-quality D-amino acid-containing peptides. The biological significance of D-aspartic acid itself as a signaling molecule further underscores the importance of developing and utilizing synthetic methodologies for its incorporation into novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Boc-D-Asp(OMe)-OH: Commercial Suppliers, Purity Grades, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It is an essential building block in peptide synthesis and various other applications within drug discovery and development. This guide details its commercial availability, typical purity grades, and the analytical methodologies required for its quality assessment.
Introduction to this compound
This compound is a derivative of the non-proteinogenic D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and the methyl ester on the β-carboxyl group make it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] This strategic protection allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the amino group and the side-chain carboxyl group. The use of the D-enantiomer is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically with purity levels of 95% or higher. For demanding applications such as the synthesis of pharmaceutical-grade peptides, higher purity grades of ≥98% or even ≥99% are available and recommended. The selection of a suitable supplier and purity grade is a critical first step in any research or development project.
Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.
| Supplier | Purity Grade(s) Offered | Analytical Method(s) Cited |
| Sigma-Aldrich | 95%, ≥98.0% (TLC)[2] | TLC[2] |
| ChemScene | 95% | Not specified |
| Ambeed | 95% | Not specified |
| BLDpharm | 95%[3] | Not specified |
| CP Lab Safety | min 95%[4] | Not specified |
| Ruifu Chemical | ≥98.0% (HPLC)[5] | HPLC |
| Chem-Impex | ≥98% (HPLC)[6] | HPLC |
| Thermo Fisher Scientific | 98% (99.2% on CoA)[7] | HPLC |
Synthesis and Purification Overview
The synthesis of this compound typically involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group.
A common synthetic route starts with the protection of the amino group of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting Boc-D-aspartic acid can then be selectively esterified at the β-carboxyl position.
Purification is critical to achieving the desired purity grade. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid Boc-amino acids. The crude product is dissolved in a hot solvent in which it is soluble and then cooled to allow the purified compound to crystallize, leaving impurities in the solution. Common solvent systems include ethyl acetate/hexane and ethanol/water.[8]
-
Dicyclohexylamine (DCHA) Salt Formation: For oily or difficult-to-crystallize Boc-amino acids, forming a dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easier to purify by recrystallization.[8]
-
Chromatography: While less common for large-scale purification of the final product, column chromatography can be used to remove impurities.
The choice of purification method depends on the nature of the impurities and the desired final purity.
Experimental Protocols for Quality Control
Rigorous quality control is essential to ensure the identity, purity, and stability of this compound. The following are detailed protocols for the most common analytical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of this compound and other protected amino acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the specific system and column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide bond and carbamate) and 280 nm (if aromatic impurities are suspected).
-
Column Temperature: 25-40°C.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving it in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks. Common impurities may include the unprotected amino acid, byproducts from the synthesis, or residual solvents.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Instrumentation and Sample Preparation:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
~2.80-3.10 ppm (multiplet, 2H): Protons of the β-methylene group (CH₂).
-
~3.70 ppm (singlet, 3H): Protons of the methyl ester group (OCH₃).
-
~4.50-4.70 ppm (multiplet, 1H): Proton of the α-carbon (CH).
-
~5.30-5.50 ppm (broad singlet, 1H): Proton of the NH group.
-
~9.0-11.0 ppm (broad singlet, 1H): Proton of the carboxylic acid (COOH).
-
¹³C NMR Acquisition and Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~28.3 ppm: Methyl carbons of the Boc group.
-
~36.8 ppm: β-carbon (CH₂).
-
~50.2 ppm: α-carbon (CH).
-
~52.1 ppm: Methyl carbon of the ester.
-
~80.2 ppm: Quaternary carbon of the Boc group.
-
~155.8 ppm: Carbonyl carbon of the Boc group.
-
~171.6 ppm: Carbonyl carbon of the methyl ester.
-
~174.5 ppm: Carbonyl carbon of the carboxylic acid.
-
Visualizing Workflows
To aid researchers in the practical application of this information, the following workflows are presented in a visual format.
Conclusion
The selection of high-quality this compound is a critical factor for the successful outcome of research and drug development projects that rely on peptide synthesis. By understanding the available commercial options, the significance of different purity grades, and the application of rigorous analytical quality control, researchers can ensure the integrity of their starting materials and the reliability of their results. This guide serves as a valuable resource for making informed decisions regarding the procurement and validation of this essential amino acid derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Peptide Research: A Technical Guide to Protected Amino Acids
For researchers, scientists, and drug development professionals, the precise construction of peptides is fundamental to advancing fields from basic biological research to the development of novel therapeutics. This in-depth technical guide delves into the core principles of using protected amino acids, the foundational elements that enable the controlled, stepwise synthesis of peptides. We will explore the strategic application of protecting groups, compare the two dominant synthesis methodologies, and provide detailed experimental protocols and quantitative performance data to inform your research.
At its core, peptide synthesis involves the formation of amide (peptide) bonds between amino acids in a specific sequence. However, amino acids are multifunctional molecules, possessing a reactive N-terminal α-amino group, a C-terminal α-carboxyl group, and, in many cases, a reactive side chain. To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, it is essential to temporarily block, or "protect," these reactive functional groups.[1][] This is achieved through the use of chemical moieties known as protecting groups.
The ideal protecting group is one that can be introduced efficiently, remains stable throughout the various steps of peptide synthesis, and can be removed selectively under mild conditions without affecting the newly formed peptide bonds or other protecting groups.[3] The strategic use of different classes of protecting groups that can be removed under distinct chemical conditions is known as an orthogonal protection strategy .[4][] This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), the most widely used method for creating synthetic peptides.[6][7]
The Two Pillars of Solid-Phase Peptide Synthesis: Fmoc/tBu vs. Boc/Bzl
Two primary orthogonal strategies have dominated the landscape of SPPS: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) strategies. The fundamental difference between them lies in the nature of the temporary protecting group used for the α-amino group and the conditions required for its removal.[8][9]
-
The Fmoc/tBu Strategy: This is the most widely adopted approach in modern peptide synthesis.[10] It utilizes the base-labile Fmoc group for temporary Nα-protection. The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The "permanent" side-chain protecting groups are typically tert-butyl (tBu)-based and are acid-labile.[3] This true orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection.[10] The final cleavage of the peptide from the solid support and the removal of the side-chain protecting groups are performed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[6]
-
The Boc/Bzl Strategy: This is the original SPPS strategy developed by Bruce Merrifield. It relies on a graded acid lability approach. The temporary Nα-protecting group is the acid-labile Boc group, which is removed with a moderately strong acid like TFA.[4] The "permanent" side-chain protecting groups are typically benzyl (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which also cleaves the peptide from the resin.[4]
Quantitative Performance Comparison: Fmoc vs. Boc
While both strategies are effective, their performance can vary depending on the specific peptide sequence and synthesis conditions. The Fmoc strategy is often favored for its milder reaction conditions, which can lead to higher crude purity and yield, especially for peptides containing sensitive or modified amino acids.[3][8] However, the Boc strategy can be advantageous for the synthesis of long, hydrophobic peptides that are prone to aggregation, as the repeated acidic treatments can help to disrupt secondary structures.[6]
Below is a summary of illustrative quantitative data comparing the two strategies for the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂).
| Performance Metric | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[8] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[8] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[8] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[8] |
| Coupling Yield | Generally high | Often exceeding 99% | The Fmoc strategy is widely reported to achieve high coupling yields.[1] |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[8]
Side-Chain Protection: A Crucial Consideration
In addition to protecting the α-amino group, it is essential to protect the reactive side chains of many amino acids to prevent unwanted side reactions during peptide synthesis.[1][3] The choice of side-chain protecting group is dictated by the overall protection strategy (Fmoc/tBu or Boc/Bzl) and the specific chemistry of the amino acid.
| Amino Acid | Functional Group | Common Fmoc/tBu Protecting Group | Common Boc/Bzl Protecting Group | Deprotection Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) or NO₂ (Nitro) | Strong Acid (TFA or HF) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester) | Strong Acid (TFA or HF) |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | 4-MeBzl (4-methylbenzyl) | Strong Acid (TFA), Iodine, or Mercury(II) acetate for Acm |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester) | Strong Acid (TFA or HF) |
| Histidine (His) | Imidazole | Trt (Trityl) | Dnp (2,4-dinitrophenyl) or Bom (Benzyloxymethyl) | Strong Acid (TFA or HF) |
| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Strong Acid (TFA or HF) |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA or HF) |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA or HF) |
| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl) | For (Formyl) | Strong Acid (TFA or HF) |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) | 2,6-Cl₂Bzl (2,6-dichlorobenzyl) or 2-BrZ (2-bromobenzyloxycarbonyl) | Strong Acid (TFA or HF) |
Visualizing the Process: Workflows and Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the core concepts.
Experimental Protocols
The following sections provide detailed, generalized protocols for key steps in both Fmoc and Boc-based SPPS. These should be considered as starting points and may require optimization based on the specific peptide sequence and available resources.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection and coupling for Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
N,N'-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid and coupling reagent in DMF.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).
-
Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for Boc-SPPS.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield resin)
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Dichloromethane (DCM)
-
10% (v/v) DIEA in DCM (Neutralization solution)
-
Boc-protected amino acid (2-4 equivalents)
-
Coupling reagent (e.g., HBTU, HOBt)
-
N,N'-Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin.
-
Agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 15-25 minutes.[4]
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess TFA.
-
Neutralization:
-
Add the 10% DIEA in DCM solution to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid and coupling reagent in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA to initiate the coupling reaction.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DCM (3-5 times).
-
Repeat: The cycle is repeated for each subsequent amino acid.
Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol describes the final step to cleave the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the peptide pellet under vacuum.
-
Conclusion
The use of protected amino acids is an indispensable principle in the chemical synthesis of peptides. The choice between the two major strategies, Fmoc/tBu and Boc/Bzl, depends on a variety of factors including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy has become the predominant method due to its milder deprotection conditions and amenability to automation. However, the Boc strategy remains a powerful tool, particularly for the synthesis of challenging and aggregation-prone peptides. A thorough understanding of the underlying chemistry, careful selection of protecting groups, and optimization of reaction conditions are paramount to the successful synthesis of high-purity peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Boc-D-Asp(OMe)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Asp(OMe)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This N-α-tert-butyloxycarbonyl (Boc) protected D-aspartic acid derivative, with its side-chain carboxyl group shielded as a methyl ester (OMe), offers precise control over peptide chain elongation. The use of the D-enantiomer is instrumental in designing peptides with enhanced stability against enzymatic degradation and for creating peptidomimetics with unique conformational properties. The methyl ester side-chain protection is stable during the repetitive acid-mediated N-α-Boc deprotection steps and can be removed during the final cleavage from the resin under strong acidic conditions.
These application notes provide a comprehensive protocol for the efficient incorporation of this compound into a peptide sequence using Boc-SPPS, addressing key aspects such as coupling, deprotection, and potential side reactions.
Data Presentation
Coupling Efficiency of this compound
The efficiency of the coupling step is paramount for the overall yield and purity of the final peptide. The choice of coupling reagent significantly impacts the reaction kinetics and the potential for side reactions. Below is a summary of expected coupling efficiencies for this compound with common activating agents.
| Coupling Reagent | Base | Typical Coupling Time | Expected Coupling Efficiency | Notes |
| HBTU/HOBt | DIEA | 1-2 hours | >99% | Highly efficient and fast. Recommended for routine couplings. |
| DIC/HOBt | - | 2-4 hours | >98% | A cost-effective option with good performance. The resulting diisopropylurea (DIU) is soluble in isopropanol.[1] |
| PyBOP | DIEA | 1-2 hours | >99% | Effective for sterically hindered couplings with minimal risk of racemization. |
Boc Deprotection Conditions and Peptide Purity
The selective removal of the N-α-Boc group is a critical step repeated throughout the synthesis. The conditions for this acid-mediated deprotection must be carefully controlled to ensure complete removal of the Boc group without premature cleavage of side-chain protecting groups or the peptide from the resin. A study comparing different TFA concentrations for Boc deprotection showed that 55% TFA in DCM resulted in higher purity peptides on average compared to 100% TFA, likely due to better resin swelling and more efficient reagent diffusion.[2]
| TFA Concentration in DCM | Deprotection Time | Average Peptide Purity | Common Side Products |
| 50-55% | 20-30 minutes | High (>90%) | Minimal deletion sequences.[2] |
| 100% | 5 minutes | Moderate (~81%) | Increased risk of deletion sequences due to incomplete deprotection.[2] |
Aspartimide Formation
A potential side reaction when incorporating aspartic acid residues is the formation of an aspartimide intermediate, which can lead to a mixture of α- and β-peptides and racemization. In Boc-SPPS, the risk of aspartimide formation is generally lower than in Fmoc-SPPS because the deprotection steps are carried out under acidic conditions.[3] The protonated state of the N-terminal amine after deprotection is less prone to attacking the side-chain ester.[4]
| Synthesis Strategy | Deprotection Condition | Risk of Aspartimide Formation | Mitigation Strategy |
| Boc-SPPS | Acidic (TFA) | Low | Use of in situ neutralization protocols can further reduce the risk.[4] |
| Fmoc-SPPS | Basic (Piperidine) | High (sequence dependent) | Use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno) or backbone protection.[5] |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram outlines the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Step-by-Step Protocol for Incorporating this compound
This protocol details a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Washing solvents
-
Kaiser test kit
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the solvent.
-
-
N-α-Boc Deprotection:
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate for 2 minutes and drain (pre-wash).
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3x) to remove excess base.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Coupling of this compound (HBTU/HOBt activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow color) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the methyl ester of the D-aspartic acid) are removed simultaneously.
Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Application in Drug Development: Synthesis of a Peptide-Based Enzyme Inhibitor
Peptides incorporating non-canonical amino acids like this compound are often developed as enzyme inhibitors. The D-amino acid provides proteolytic stability, and the aspartic acid side chain can be crucial for binding to the active site of the target enzyme. The following diagram illustrates a logical workflow for the development of such an inhibitor.
Caption: Workflow for the synthesis and evaluation of a peptide-based enzyme inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology, particularly advantageous for the large-scale production of short peptides and for syntheses where the purification of intermediates is crucial. This document provides detailed application notes and experimental protocols for the use of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in solution-phase peptide synthesis.
This compound is a valuable building block for introducing a D-aspartic acid residue into a peptide sequence. The acid-labile Boc group provides temporary protection for the α-amino group, while the methyl ester protects the side-chain carboxyl group. This strategic protection allows for the selective formation of a peptide bond at the α-carboxyl group. Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to proteolytic degradation, leading to longer in vivo half-lives. D-Aspartate itself is an endogenous amino acid that acts as a signaling molecule in the nervous and neuroendocrine systems, primarily through interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound. The data is based on typical outcomes for analogous solution-phase peptide coupling and deprotection reactions, as specific quantitative studies for this exact derivative are not extensively documented.
Table 1: Representative Data for Dipeptide Coupling Reaction
| Parameter | Coupling Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Boc-D-Asp(OMe)-Phe-OMe Synthesis | DCC/HOBt | 85-95% | >95% (after chromatography) | Dicyclohexylurea (DCU) byproduct is insoluble and easily filtered. |
| EDC/HOBt | 80-90% | >95% (after chromatography) | Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) byproduct is water-soluble, simplifying work-up. |
Table 2: Representative Data for Deprotection Reactions
| Deprotection Step | Reagent | Typical Yield (%) | Typical Purity (%) | Notes |
| Boc Group Removal | Trifluoroacetic Acid (TFA) in DCM | >95% | High | Reaction is typically fast and clean. |
| 4M HCl in Dioxane | >95% | High | Provides the hydrochloride salt directly. | |
| Methyl Ester Saponification | 1M NaOH in MeOH/H₂O | 85-95% | >90% (after neutralization/purification) | Requires careful pH control during work-up to avoid racemization. |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-D-Asp(OMe)-Phe-OMe, and its subsequent deprotection.
Protocol 1: Solution-Phase Coupling of this compound with L-Phenylalanine Methyl Ester
This protocol describes the formation of the dipeptide Boc-D-Asp(OMe)-Phe-OMe using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Phenylalanine methyl ester free base:
-
Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free amine is used directly in the coupling step.
-
-
Activation of this compound:
-
In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
Coupling Reaction:
-
To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the freshly prepared L-Phenylalanine methyl ester solution from step 1 to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash the organic layer sequentially with:
-
1 M HCl solution (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield pure Boc-D-Asp(OMe)-Phe-OMe.
-
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-D-Asp(OMe)-Phe-OMe
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Boc-D-Asp(OMe)-Phe-OMe (1 equivalent), in anhydrous DCM (approx. 10 mL per gram of peptide).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold, anhydrous diethyl ether to the residue to induce precipitation of the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Asp(OMe)-Phe-OMe·TFA.
-
Protocol 3: C-terminal Methyl Ester Deprotection (Saponification)
This protocol describes the hydrolysis of the methyl ester to yield the dipeptide with a free C-terminal carboxylic acid.
Materials:
-
H-D-Asp(OMe)-Phe-OMe·TFA (or the corresponding Boc-protected version)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Saponification Reaction:
-
Dissolve the dipeptide ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M aqueous solution of NaOH (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be lyophilized to obtain the crude product, which can be further purified by recrystallization or reverse-phase HPLC if necessary.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for solution-phase dipeptide synthesis.
Signaling Pathway
D-Aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5] The following diagram illustrates a simplified NMDA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. | Sigma-Aldrich [sigmaaldrich.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Coupling Reagents for Boc-D-Asp(OMe)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing coupling reagents for the incorporation of N-α-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in peptide synthesis. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and addresses the critical side reaction of aspartimide formation.
Introduction
The successful incorporation of this compound into a peptide sequence is crucial for the synthesis of peptides with specific structural and functional properties. The choice of coupling reagent and reaction conditions directly impacts the yield, purity, and stereochemical integrity of the final peptide. A primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide intermediate, which can lead to racemization and the formation of undesired β-peptide impurities.[1][2] This document provides the necessary information to mitigate these challenges and achieve efficient and reliable coupling of this compound.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent is a critical step in peptide synthesis, involving a trade-off between reaction speed, cost, efficiency, and the potential for side reactions.[3] The following table summarizes the performance of commonly used coupling reagents applicable for this compound.
| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings.[4][5] Forms a more reactive OAt-ester.[5] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used and cost-effective reagents providing high yields.[4][5] |
| COMU | Uronium/Aminium | Very Fast | Very High | Low | Based on OxymaPure, avoiding potentially explosive benzotriazole additives.[6][7][8] By-products are water-soluble, simplifying workup in solution-phase synthesis.[7][8] |
| DIC/HOBt | Carbodiimide | Moderate | Good to High | Low | A classic, cost-effective method with low racemization.[4][9] The diisopropylurea byproduct is soluble in common organic solvents.[4][9] |
| PyBOP | Phosphonium | Fast | High | Low | Good for sterically hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[4] |
Key Challenge: Aspartimide Formation
A significant side reaction when coupling aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide.[10] This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[11] The aspartimide can subsequently be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[10]
Strategies to Minimize Aspartimide Formation:
-
Choice of Protecting Group: In Boc-based synthesis, using a bulkier side-chain protecting group like cyclohexyl ester (OcHex) instead of the methyl ester can significantly reduce aspartimide formation.[11]
-
Coupling Conditions: The use of sterically hindered bases like diisopropylethylamine (DIEA) and minimizing reaction times can help reduce this side reaction.[1]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) can help suppress aspartimide formation.[11]
Experimental Protocols
The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin. Note: this compound is often supplied as a dicyclohexylamine (DCHA) salt and must be converted to the free acid before use in coupling reactions.
Preparation of Free Acid from DCHA Salt
-
Dissolve the this compound·DCHA salt in dichloromethane (DCM).
-
Extract the DCM solution three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminus in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and a hindered base such as DIEA (4.0 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and then DMF again.
Protocol 2: Coupling with HBTU
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (2.0 eq.), HOBt (2.0 eq.), and DIEA (4.0 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.0 eq.). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Diagrams
Caption: General mechanism of peptide bond formation.
Caption: Experimental workflow for a single coupling cycle in Boc-SPPS.
Caption: Pathway of aspartimide formation and subsequent reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of the Boc Group from Boc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[1] The selective and efficient deprotection of the Boc group is a critical step in the synthesis of peptides and complex organic molecules. This document provides detailed application notes and protocols for the deprotection of N-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH), a common building block in synthetic chemistry.
The primary challenge in the deprotection of this compound lies in the potential for side reactions, such as the hydrolysis of the methyl ester or the formation of aspartimide, which can lead to a mixture of α- and β-peptides and potential racemization.[2][3] Therefore, the choice of deprotection method is crucial for maintaining the integrity of the final product.
This guide outlines several common and alternative methods for Boc deprotection, presenting quantitative data in a structured format and providing detailed experimental protocols. Additionally, diagrams illustrating the reaction mechanism, experimental workflow, and a decision-making process for method selection are included to aid researchers in choosing the optimal conditions for their specific needs.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of the Boc group from this compound, highlighting key reaction parameters and outcomes for easy comparison.
| Method | Reagents | Solvent(s) | Time | Temperature | Yield (%) | Purity (%) | Notes |
| Standard Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | Room Temp | >95 | >98 | A common and highly effective method.[4][5] The use of scavengers like triethylsilane (TES) or thioanisole is recommended to prevent tert-butylation of sensitive residues.[6] |
| Milder Acidolysis | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 30 min - 2 h | Room Temp | >95 | >98 | Known for its high selectivity in removing Nα-Boc groups in the presence of tert-butyl esters, suggesting good compatibility with the methyl ester.[7][8][9] |
| Alternative Acidolysis | p-Toluenesulfonic acid (pTSA) | Dichloromethane/Tetrahydrofuran | 1 h | Room Temp | High | High | A greener alternative to TFA, considered biodegradable.[10] |
| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) (catalytic) | Dichloromethane (DCM) | Not Specified | Room Temp | High | High | Offers a non-protic alternative for Boc cleavage, which can be beneficial for highly acid-sensitive substrates.[11] The process is often clean, potentially simplifying purification.[11] |
| Thermal Deprotection | None (catalyst-free) | Water (reflux) | 10 min - 2 h | 100 °C | Quantitative | High | An environmentally friendly method that avoids the use of acids and chlorinated solvents.[12][13][14] The high temperature may not be suitable for all substrates. |
| Milder Conditions | Oxalyl chloride in Methanol | Methanol | 1 - 4 h | Room Temp | >70 - 90 | Good | A mild method reported to be compatible with acid-labile groups.[15][16] The mechanism is broader than simple in situ generation of HCl.[15] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the Boc protecting group using a strong acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade[5]
-
Dichloromethane (DCM), anhydrous[5]
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For rapid and complete deprotection, neat TFA can also be used.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected amine will have a lower Rf value due to its increased polarity.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold, anhydrous diethyl ether to induce precipitation of the product as a trifluoroacetate salt.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with fresh, cold diethyl ether to remove any organic impurities.
-
Dry the final product, D-Aspartic acid β-methyl ester trifluoroacetate, under vacuum.
Method 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol outlines the use of a commercially available solution of HCl in dioxane for Boc deprotection, a method known for its selectivity.[7][8][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. A 5-10 fold excess of HCl is typically used.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.
-
Monitor the reaction progress using TLC as described in Method 1.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.
-
Isolate the product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether.
-
Dry the final product, D-Aspartic acid β-methyl ester hydrochloride, under vacuum.
Method 3: Thermal Deprotection in Water
This protocol provides a "green" alternative for Boc deprotection, avoiding the use of acidic reagents and organic solvents.[12][13][14]
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer) or rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in deionized water (1 mL per mmol of substrate) in a round-bottom flask.[2]
-
Heat the suspension to reflux (100 °C) with vigorous stirring.
-
Maintain the reflux for 10 minutes to 2 hours. The reaction progress can be monitored by taking aliquots and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the water by lyophilization (freeze-drying) or under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.[17][18]
Caption: General experimental workflow for Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Selective Cleavage of Methyl Ester from Aspartic Acid Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxylic acid side chain of aspartic acid is frequently protected as a methyl ester during peptide synthesis and in the development of small molecule therapeutics. The selective and efficient cleavage of this protecting group is a critical step to restore the native functionality of the aspartic acid residue or to enable subsequent chemical modifications. This document provides detailed application notes and protocols for the chemical and enzymatic cleavage of methyl esters from the side chain of aspartic acid, with a focus on mitigating common side reactions such as aspartimide formation.
A primary challenge during the deprotection of aspartyl esters is the propensity for aspartimide formation, an intramolecular cyclization reaction that can lead to racemization and the formation of β-aspartyl peptides.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1] The choice of cleavage method must therefore be carefully considered based on the specific peptide sequence and the presence of other sensitive functional groups.
Chemical Cleavage Methods
Chemical hydrolysis of the aspartyl methyl ester can be achieved under either basic or acidic conditions. The selection of the appropriate method depends on the overall stability of the molecule of interest.
Basic Hydrolysis
Base-catalyzed hydrolysis is a common method for cleaving methyl esters. However, it is also a primary condition that promotes aspartimide formation.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired product.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sodium Borate Buffer (pH 9.5) | Water | 80 | 48 | Adequate | Used for removal of the 3-ethylpentyl (Epe) protecting group, but aspartimide formation is possible.[3] |
| 2% Diisopropylethylamine (DIEA) | Methanol | Room Temp | Varies | Not specified | Leads to the formation of α- and β-aspartyl peptide methyl esters from an aspartimide intermediate.[4] |
| Lithium Hydroxide (LiOH) | THF/Methanol/Water (2:2:1) | Room Temp | Varies | High | A common method for hydrolysis of simple esters.[5] |
| 1 N Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF)/Water | Room Temp | Varies | Not specified | Used for selective hydrolysis of a methyl ester in the presence of other protecting groups.[6] |
Acidic Hydrolysis
Acid-catalyzed hydrolysis can be an alternative to basic conditions, particularly when trying to avoid base-mediated side reactions. However, strong acidic conditions can lead to the cleavage of other acid-labile protecting groups.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Conc. Aqueous HCl / Acetic Acid (1:2) | - | Room Temp | Varies | Effective | Workup can be challenging due to the high boiling point of the mixture.[7] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 | 1 | 87% | Used for deprotection of tert-butyl esters, but can also cleave methyl esters under harsher conditions.[5] |
| Ferric Chloride (FeCl3) | Dichloromethane (DCM) | Room Temp | 1.5 | Good | A Lewis acid-based method for on-resin deprotection of tert-butyl esters, which may have applicability to methyl esters.[8] |
Enzymatic Cleavage Methods
Enzymatic hydrolysis offers a highly selective and mild alternative for the cleavage of methyl esters, often proceeding with high fidelity and without racemization.[9] Hydrolase enzymes such as lipases and esterases are commonly employed.
Quantitative Data for Enzymatic Hydrolysis
| Enzyme Class | Typical Conditions | Advantages | Disadvantages |
| Lipases/Esterases | Aqueous buffer, pH 6-8, room temperature to ~40°C | High selectivity, mild conditions, no racemization.[9] | Enzyme cost and stability, slower reaction times.[9] |
| Proteases | Aqueous buffer, specific pH for the enzyme, controlled temperature | Can be highly specific.[9] | Potential for peptide bond cleavage if used in a peptide context.[9] |
| α-Amino Acid Ester Acyl Transferase | Aqueous solution with methanol and HCl | Used in an industrial route for aspartame production.[10] | Specific to the production of α-L-aspartyl-L-phenylalanine methyl ester.[10] |
Experimental Protocols
Protocol 1: Base-Catalyzed Saponification of Aspartyl Methyl Ester
Materials:
-
Peptide or small molecule containing an aspartyl methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aspartyl methyl ester-containing compound in a 2:2:1 mixture of THF:MeOH:H2O to a final concentration of approximately 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.5 equivalents of LiOH (as a 1 M aqueous solution) dropwise to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the solution with 1 N HCl to a pH of ~7.
-
Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Enzymatic Hydrolysis of Aspartyl Methyl Ester using a Lipase
Materials:
-
Peptide or small molecule containing an aspartyl methyl ester
-
Lipase from Candida antarctica (CALB) or other suitable lipase/esterase
-
Phosphate buffer (e.g., 100 mM, pH 7.2)
-
Incubator shaker
-
Centrifuge
-
HPLC for analysis
Procedure:
-
Dissolve the aspartyl methyl ester-containing compound in the phosphate buffer to a final concentration of 1-5 mg/mL. A small amount of a co-solvent like DMSO or DMF (up to 10% v/v) may be used if solubility is an issue.
-
Add the lipase to the solution. The optimal enzyme concentration should be determined empirically but can start at a 1:10 to 1:100 enzyme-to-substrate ratio (w/w).
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40°C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC.
-
Once the reaction has reached completion, terminate the reaction by denaturing the enzyme. This can be achieved by adding an organic solvent (e.g., acetonitrile), adjusting the pH, or by heating.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
The supernatant containing the deprotected product can be purified by preparative HPLC.
Visualizations
Caption: Overview of cleavage methods for aspartyl methyl ester.
Caption: Mechanism of base-catalyzed hydrolysis of aspartyl methyl ester.
Caption: Workflow for enzymatic cleavage of aspartyl methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delivertherapeutics.com [delivertherapeutics.com]
- 4. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Aspartic acid, monomethyl ester | 68812-95-3 | Benchchem [benchchem.com]
- 10. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-D-Asp(OMe)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Asp(OMe)-OH is a valuable building block for the synthesis of complex peptides, offering the introduction of a D-amino acid to enhance proteolytic stability and providing a latent carboxyl group on the side chain for further modifications.[1][2] The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a cornerstone of a robust and widely used strategy in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences, addressing key considerations such as coupling efficiency, potential side reactions, and side-chain deprotection.
The methyl ester protection of the β-carboxyl group of the D-aspartic acid residue offers an orthogonal protection strategy to the acid-labile Boc group and many common side-chain protecting groups used in Boc-SPPS. This allows for selective deprotection of the methyl ester to unmask the carboxylic acid for applications such as lactam bridge formation, pegylation, or conjugation to other molecules.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of common coupling reagents used in Boc-SPPS. These values can serve as a guide for optimizing coupling conditions.
| Coupling Reagent/Method | Activating Agent | Additive | Typical Coupling Time (hours) | Typical Yield (%) | Notes |
| Carbodiimide | DCC or DIC | HOBt or OxymaPure | 2 - 4 | >95 | DIC is often preferred in SPPS due to the solubility of its urea byproduct. The use of an additive is crucial to minimize racemization. |
| Uronium/Aminium Salt | HBTU or HATU | DIPEA or NMM | 1 - 2 | >99 | Highly efficient for most couplings. HATU is generally more effective for sterically hindered amino acids. Pre-activation is recommended.[3] |
| Phosphonium Salt | PyBOP | DIPEA or NMM | 1 - 2 | >98 | Effective for challenging couplings with minimal risk of racemization. |
Note: Coupling times and yields are dependent on the specific peptide sequence, resin, and reaction conditions. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling and Preparation:
-
Swell the resin (1 g, 0.5-1.0 mmol/g substitution) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10-15 mL/g of resin) for at least 1 hour in a reaction vessel.
-
Wash the resin with the synthesis solvent (DMF or DCM) three times.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) for 2 minutes.
-
Filter the solution and add a fresh 50% TFA/DCM solution. Agitate for 30 minutes to ensure complete removal of the Boc group.[1][3]
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DMF (3x).
3. Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x) to remove excess base.
4. Coupling of this compound:
Method A: HBTU/DIPEA Coupling
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.
Method B: DIC/HOBt Coupling
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the pre-activated solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
5. Capping (Optional):
-
If unreacted amino groups remain after coupling (persistent positive Kaiser test), they should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
6. Peptide Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF/anisole (9:1 v/v) or TFMSA/TFA/thioanisole, at 0°C for 1-2 hours.[3] The choice of cleavage cocktail depends on the specific amino acid composition of the peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)
This protocol describes the coupling of this compound to an amino acid ester in solution.
1. Preparation of Reactants:
-
Dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in anhydrous DMF or DCM.
-
Neutralize the hydrochloride salt with a base such as N-methylmorpholine (NMM) or DIPEA (1 equivalent) to obtain the free amine.
-
In a separate flask, dissolve this compound (1.1 equivalents) and an additive such as HOBt (1.2 equivalents) in anhydrous DMF.
2. Coupling Reaction:
-
Cool the this compound/HOBt solution to 0°C in an ice bath.
-
Add a coupling agent such as EDC hydrochloride (1.2 equivalents) to this solution, followed by the addition of the free amine solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
3. Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the peptide product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Protocol 3: Side-Chain Methyl Ester Deprotection (Saponification)
This protocol describes the selective removal of the methyl ester from the Asp(OMe) side chain to yield the free carboxylic acid. This is typically performed after the peptide has been synthesized and purified, or on-resin before final cleavage.
On-Resin Saponification:
-
Wash the peptide-resin thoroughly with a solvent compatible with the subsequent aqueous conditions (e.g., THF or Dioxane).
-
Treat the resin with a solution of 1M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in a mixture of THF/water (e.g., 3:1) or Dioxane/water.
-
Agitate the reaction mixture at room temperature and monitor the progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. Reaction times can vary from a few hours to overnight depending on the peptide sequence and steric hindrance.
-
Once the reaction is complete, wash the resin thoroughly with water, followed by a graded series of water/solvent mixtures to return to the organic synthesis solvent (e.g., DMF or DCM).
-
Neutralize the newly formed carboxylate with a mild acid wash if necessary, followed by extensive washing.
Solution-Phase Saponification:
-
Dissolve the protected peptide containing the Asp(OMe) residue in a suitable solvent mixture such as methanol/water or THF/water.
-
Cool the solution to 0°C.
-
Add a 1M aqueous solution of NaOH or LiOH (typically 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a mild acid (e.g., 1N HCl or acetic acid) to pH ~7.
-
Remove the organic solvent under reduced pressure and purify the resulting peptide with the free aspartic acid side chain by preparative HPLC.
Mandatory Visualizations
Caption: General workflow for incorporating this compound.
Caption: Rationale for incorporating D-Aspartic Acid derivatives.
Challenges and Mitigation Strategies
Aspartimide Formation
A primary challenge when incorporating aspartic acid residues is the formation of a cyclic aspartimide intermediate. This side reaction is more prevalent in Fmoc-based SPPS under basic conditions but can also occur during Boc-SPPS, particularly with certain sequences (e.g., Asp-Gly, Asp-Ser) and upon prolonged exposure to the final strong acid cleavage conditions. Aspartimide formation can lead to racemization and the formation of β-peptide impurities, which are often difficult to separate from the desired product.
Mitigation Strategies:
-
Use of Bulky Side-Chain Protecting Groups: While the methyl ester of this compound is not exceptionally bulky, it provides more steric hindrance than an unprotected side chain. For particularly problematic sequences, alternative, bulkier ester protecting groups could be considered.
-
Optimized Cleavage Conditions: Minimize the time and temperature of the final strong acid cleavage step to reduce the risk of acid-catalyzed aspartimide formation.
-
Careful Sequence Design: If possible, avoid sequences known to be highly prone to aspartimide formation.
Conclusion
The incorporation of this compound into complex peptide sequences is a valuable strategy for enhancing peptide stability and enabling site-specific modifications. By employing optimized coupling protocols and being mindful of potential side reactions like aspartimide formation, researchers can successfully synthesize desired peptides with high purity and yield. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals in the field of peptide drug discovery and development.
References
Application Notes and Protocols for Boc-D-Asp(OMe)-OH in the Synthesis of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in the synthesis of peptide-based therapeutics. The incorporation of D-amino acids is a critical strategy in drug design to enhance the stability and efficacy of peptide drugs.
Introduction
This compound is a protected amino acid derivative essential for the controlled, stepwise synthesis of peptides. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection, which can be removed under acidic conditions, while the methyl ester on the β-carboxyl group offers stable protection throughout the synthesis. The D-configuration of this amino acid is particularly valuable in the development of therapeutic peptides, as it confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the drug candidate. Peptides containing D-amino acids often exhibit enhanced stability and bioavailability.[1]
Applications in Peptide-Based Therapeutics
Data Presentation
While specific quantitative data for the coupling efficiency, yield, and purity of peptides synthesized using this compound is not extensively published, the following tables provide typical values expected for standard Boc-SPPS protocols. These values can serve as a benchmark for syntheses involving this amino acid derivative.
Table 1: Typical Coupling Efficiency of Boc-Amino Acids with Various Reagents
| Coupling Reagent | Additive | Typical Coupling Efficiency (%) | Notes |
| HBTU | HOBt/DIEA | > 99% | Fast and efficient, one of the most common coupling reagents.[3] |
| DIC | HOBt | > 98% | A widely used carbodiimide coupling method. |
| HATU | DIEA | > 99% | Highly efficient, especially for sterically hindered couplings. |
Table 2: Representative Yield and Purity Data for a Model Peptide Synthesized via Boc-SPPS
| Parameter | Expected Value |
| Crude Peptide Yield | 60 - 85% |
| Crude Peptide Purity (by HPLC) | 50 - 80% |
| Final Yield (after purification) | 15 - 40% |
| Final Purity (by HPLC) | > 98% |
Note: The actual yields and purities are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.[4]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain on a solid support (e.g., Merrifield resin).
1. Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[2]
-
Wash the resin with DCM (5x) to remove residual acid.
-
Wash with isopropanol (IPA) (2x) to shrink the resin and aid in the removal of TFA.
-
Wash with DCM (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test. If the coupling remains incomplete, a recoupling step may be necessary.
5. Washing:
-
After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
2. HF Cleavage:
-
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Transfer the dried peptide-resin to the HF apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
Mandatory Visualization
Caption: Chemical Structure of this compound.
Caption: General workflow for incorporating this compound in SPPS.
Caption: A general GPCR signaling pathway for a peptide therapeutic.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Boc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. Boc-D-Asp(OMe)-OH is a key building block for introducing a D-aspartic acid residue into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is acid-labile, while the methyl ester (OMe) on the β-carboxyl group provides side-chain protection. This document provides a detailed experimental workflow for the use of this compound in peptide synthesis, including protocols, data presentation, and a discussion of potential challenges.
Data Presentation
The efficiency of solid-phase peptide synthesis is dependent on multiple factors, including the specific sequence, coupling reagents, and resin used. The following tables provide representative quantitative data for the synthesis of a model peptide incorporating this compound.
Table 1: Key Parameters in Boc-SPPS of a D-Asp(OMe)-Containing Peptide
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Resin Loading | 0.4 - 0.8 mmol/g | Manufacturer's Certificate of Analysis |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) |
| Boc Deprotection Efficiency | > 99% | N/A (qualitatively assessed by subsequent successful coupling) |
| Crude Peptide Purity (Post-Cleavage) | 60 - 80% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95 - 98% | Analytical RP-HPLC and Mass Spectrometry |
Table 2: Illustrative Purification Yield for a Model D-Asp(OMe)-Containing Peptide
| Peptide Stage | Typical Yield Range | Notes |
| Crude Peptide Yield (after cleavage and precipitation) | 70 - 90% | Based on initial resin loading. |
| Purified Peptide Yield (after RP-HPLC) | 30 - 50% | Highly dependent on the crude purity and complexity of the purification.[1] |
Experimental Protocols
The following protocols outline a standard manual Boc-SPPS workflow for the incorporation of this compound into a peptide sequence on a Merrifield resin.
Resin Preparation and Swelling
-
Place the Merrifield resin (1.0 g, 0.5 mmol/g) in a reaction vessel equipped with a sintered glass filter.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30-60 minutes with gentle agitation.[2]
First Amino Acid Attachment (C-terminal)
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH, 4 equivalents) in a minimal amount of Dimethylformamide (DMF).
-
Add Diisopropylethylamine (DIEA) (4 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
To cap any unreacted sites, treat the resin with a capping mixture of acetic anhydride/DIEA/DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), Methanol (MeOH) (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Peptide Chain Elongation: One Cycle for this compound
This cycle is repeated for each amino acid in the sequence.
3.1. Boc Deprotection
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (5 x 10 mL) to remove residual acid.
3.2. Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and repeat the step.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
3.3. Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
3.4. Monitoring Coupling Efficiency
-
Take a small sample of resin beads (a few milligrams).
-
Wash the beads thoroughly with DCM and then ethanol.
-
Perform a Kaiser test. A yellow to brown color indicates a complete or near-complete reaction (absence of free primary amines), while a blue or purple color signifies an incomplete coupling, requiring a recoupling step.[4]
3.5. Capping (Optional)
If the coupling is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.
-
Treat the peptide-resin with a solution of acetic anhydride and DIEA in DCM (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common choice is "Reagent K" for peptides with sensitive residues: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.[7]
Potential Challenges: Aspartimide Formation
A significant side reaction when synthesizing peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate. This is particularly problematic in Fmoc-based SPPS due to the use of a basic deprotection step, but can also occur under the acidic conditions of the final cleavage in Boc-SPPS.[8] The aspartimide can subsequently undergo nucleophilic attack to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.
Mitigation Strategies in Boc-SPPS:
-
Optimized Cleavage: Perform the final HF or TFMSA cleavage at 0°C to minimize acid-catalyzed aspartimide formation.
-
Side-Chain Protection: While the methyl ester of this compound offers standard protection, for sequences particularly prone to this side reaction (e.g., -Asp-Gly-), alternative, bulkier side-chain protecting groups could be considered, though these are more common in Fmoc strategies.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Peptide Synthesis: Reaction Conditions for Boc-D-Asp(OMe)-OH
For Immediate Release
[City, State] – [Date] – In the intricate field of peptide synthesis, the selection of optimal reaction conditions is paramount to achieving high yields and purity. This document provides detailed application notes and protocols for the coupling of Boc-D-Asp(OMe)-OH, a critical N-protected amino acid derivative, aimed at researchers, scientists, and professionals in drug development. The following sections outline recommended coupling reagents, reaction parameters, and strategies to mitigate common side reactions, ensuring the successful incorporation of this building block into complex peptide chains.
Abstract
The efficient incorporation of this compound into a growing peptide chain is a crucial step in the synthesis of many therapeutic and research-grade peptides. The primary challenges associated with this process include achieving high coupling efficiency and minimizing side reactions, most notably aspartimide formation and racemization. This document presents a comparative analysis of various coupling reagents and reaction conditions to guide the optimization of peptide synthesis protocols. Detailed methodologies for both solution-phase and solid-phase peptide synthesis (SPPS) are provided, alongside a discussion of key experimental parameters.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical factor influencing the yield and purity of the final peptide. The following table summarizes the performance of common coupling reagents for the incorporation of this compound, with data synthesized from established principles of peptide chemistry and application notes for similar derivatives.
| Coupling Reagent Class | Example Reagents | Additive | Base | Relative Speed | Typical Purity/Efficiency | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | DIPEA, NMM | Moderate | Good to High | Cost-effective. DCC can lead to insoluble dicyclohexylurea (DCU) byproduct, which is easier to remove in solution-phase. DIC forms a more soluble urea, making it suitable for SPPS.[1][2][3][4] Additives are essential to suppress racemization.[2][5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | None (Internal) | DIPEA, NMM | Fast to Very Fast | High to Very High | Highly efficient, especially for sterically hindered couplings.[1][6] HATU and COMU are often preferred for their high reactivity and low racemization potential.[1][2][3][6] COMU is a safer alternative to potentially explosive benzotriazole-based reagents.[2][3][6] |
| Phosphonium Salts | PyBOP, PyAOP | None (Internal) | DIPEA, NMM | Fast | High | Very effective for difficult couplings, including those involving N-methylated amino acids.[1][6] PyAOP is particularly potent for sterically demanding reactions.[6] |
Key Side Reactions and Mitigation Strategies
A primary concern when coupling aspartic acid derivatives is the base-catalyzed formation of an aspartimide (a succinimide ring) intermediate.[4][7] This intermediate can be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[4][8]
Strategies to Minimize Aspartimide Formation:
-
Choice of Coupling Reagent: Use highly efficient reagents like HATU or COMU to ensure rapid coupling, minimizing the time the activated acid is exposed to basic conditions.[1][2][3][6]
-
Control of Base: Employ the minimum necessary amount of a sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9]
-
Use of Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help to suppress this side reaction.[8]
Experimental Protocols
The following are generalized protocols for the coupling of this compound. It is recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence. Equivalents are calculated based on the amino component (e.g., the initial loading of the resin in SPPS).
Solution-Phase Peptide Synthesis (SPPS) Protocol using EDC/HOBt
-
Amino Component Preparation: In a suitable reactor, dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C and add N-methylmorpholine (NMM) (1.0 equivalent) dropwise. Stir for 15 minutes.
-
Carboxyl Component Activation: In a separate vessel, dissolve this compound (1.05 equivalents) and HOBt (1.05 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF), then dilute with DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM to the carboxyl component solution. Stir for 5 minutes, then add this mixture to the amino component solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove any precipitated urea. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the activation solution to the swollen resin. Immediately add DIPEA (6.0 equivalents) to the reaction vessel to initiate coupling.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle of deprotection and coupling.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. For most applications, uronium/aminium reagents such as HATU or COMU offer a superior combination of speed and efficiency with a reduced risk of side reactions. By following the detailed protocols and considering the mitigation strategies for aspartimide formation, researchers can significantly improve the yield and purity of their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis of Z-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis protocols involving N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH), a critical building block in peptide synthesis. The document details its application in the production of peptide-based therapeutics and other commercially significant molecules, with a focus on solution-phase synthesis methodologies amenable to industrial-scale production.
Introduction
Z-Asp(OMe)-OH is a strategically protected amino acid derivative essential for the synthesis of complex peptides.[1] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the β-methyl ester safeguards the side-chain carboxyl group.[1] This protection scheme is particularly advantageous for solution-phase peptide synthesis (SPPS), a preferred method for the large-scale manufacturing of shorter peptides.[2] The use of Z-Asp(OMe)-OH allows for selective deprotection and coupling reactions, minimizing side reactions and simplifying purification processes at a larger scale.[1][3]
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to impurities such as β-aspartyl peptides and racemized products.[2][4] Careful control of coupling and deprotection conditions in a Z-group-based solution-phase strategy can effectively mitigate this issue.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Z-Asp(OMe)-OH is crucial for its effective application in synthesis.
| Property | Value |
| CAS Number | 3160-47-2 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98.0% (TLC)[1][5] |
| Reaction Suitability | Solution-phase peptide synthesis[1][5] |
Large-Scale Synthesis Protocols
Solution-phase peptide synthesis is a well-established method for the large-scale production of peptides. The following protocols detail the coupling of Z-Asp(OMe)-OH to a model amino acid ester, L-phenylalanine methyl ester (H-Phe-OMe), a precursor to the artificial sweetener aspartame.[1][2]
Protocol 1: Carbodiimide-Mediated Coupling (DCC/HOBt)
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
Materials:
-
Z-Asp(OMe)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Amino Component Preparation: In a suitable reactor, dissolve H-Phe-OMe·HCl (1.05 equivalents) in DCM and cool the solution to 0°C. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0°C and stir for 15 minutes.[2]
-
Carboxyl Component Activation: In a separate vessel, dissolve Z-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0°C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes, keeping the temperature at 0°C. Stir for an additional 30 minutes at 0°C.[2]
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[2]
-
Work-up and Isolation: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM. The filtrate is then washed sequentially with 1 M HCl, water, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[2]
-
Purification: The crude Z-Asp(OMe)-Phe-OMe can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a white, crystalline solid.[2]
Workflow for DCC/HOBt Coupling
Caption: Workflow for large-scale DCC/HOBt mediated coupling.
Protocol 2: Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereoselective alternative for peptide bond formation, which can be advantageous for large-scale industrial processes. Thermolysin, a thermostable metalloproteinase, is commonly used for this purpose.[1]
Materials:
-
Z-Asp-OH (Note: While the example uses Z-Asp-OH, the principle is directly applicable to Z-Asp(OMe)-OH)[1]
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin
-
4 M NaOH
-
Water
-
Methanol
-
5% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
Experimental Procedure:
-
Reaction Setup: Suspend Z-Asp-OH (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL).[1]
-
pH Adjustment: Adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH with constant stirring.[1]
-
Enzymatic Condensation: Add thermolysin (2 mg in 200 µL of water) to the clear solution. Incubate the reaction mixture in a water bath at 40°C overnight. The product, Z-Asp-Phe-OMe, precipitates out of the solution.[1]
-
Isolation of Protected Dipeptide: Collect the precipitate by centrifugation and wash thoroughly with ice-cold water. The salt is then decomposed by stirring with a mixture of water and 1 M HCl in an ice bath to yield the free Z-Asp-Phe-OMe.[1]
Deprotection Protocol: Removal of the Z-Group
The removal of the benzyloxycarbonyl (Z) group is a critical step to liberate the N-terminus for further coupling or to yield the final peptide. Catalytic transfer hydrogenation is an efficient method for this transformation on a large scale.[1]
Materials:
-
Z-protected peptide (e.g., Z-Asp(OMe)-Phe-OMe)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
Experimental Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol. To this solution, add 10% Palladium on carbon (10% w/w of the peptide).[6]
-
Hydrogenolysis: Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.[6]
-
Deprotection Reaction: Stir the suspension at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[6]
-
Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.[3][6]
Application in Drug Development: Synthesis of Caspase Inhibitors
Z-Asp(OMe)-OH is a key building block in the synthesis of peptidic caspase inhibitors, which are crucial tools in apoptosis research and have therapeutic potential for various diseases.[7] The aspartic acid residue is a key recognition element for caspases, which cleave their substrates after an aspartate residue.[7] A prominent example is the synthesis of Z-VAD(OMe)-FMK, a cell-permeable, irreversible pan-caspase inhibitor.[7]
The synthesis of such inhibitors involves the sequential coupling of amino acids, where Z-Asp(OMe)-OH provides the crucial aspartate moiety. The general solution-phase peptide coupling protocols described above are foundational to the synthesis of these more complex molecules.[7]
Aspartimide Formation Pathway
Caption: Side reaction of aspartimide formation in peptide synthesis.
Quantitative Data Summary
The yield and purity of large-scale peptide synthesis are highly dependent on the specific sequence, coupling method, and purification strategy. The following table provides a qualitative comparison of the primary synthesis methodologies.
| Parameter | Solution-Phase Synthesis (with Z-Asp(OMe)-OH) | Solid-Phase Peptide Synthesis (SPPS) |
| Scale | Well-suited for large-scale (multi-kg) production | Typically used for smaller scale (mg to g) |
| Purification | Intermediates can be purified at each step, leading to higher final purity | Purification is performed at the end, which can be challenging for complex mixtures |
| Aspartimide Formation | Generally lower risk due to optimized and controlled coupling conditions[8] | Higher risk, especially with sensitive sequences[8] |
| Reagent Consumption | Can be more economical on a large scale | Can be reagent-intensive, especially the resin and coupling agents |
| Automation | Less amenable to full automation | Highly automated, leading to faster synthesis of long peptides |
Conclusion
Z-Asp(OMe)-OH remains a valuable and cost-effective building block for the large-scale synthesis of peptides, particularly through solution-phase methodologies. Its use allows for robust process control, high purity of intermediates, and mitigation of critical side reactions like aspartimide formation. The protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize Z-Asp(OMe)-OH in their large-scale peptide synthesis campaigns.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation with Boc-D-Asp(OMe)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aspartimide formation when using Boc-D-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may be related to aspartimide formation.
| Symptom | Potential Cause | Recommended Action |
| Low yield of the target peptide, with multiple side products observed on HPLC. | Aspartimide formation and subsequent rearrangement to α- and β-peptides, as well as piperidide adducts if piperidine is used.[1][2] | 1. Optimize Coupling Conditions: Avoid excessive use of base during the coupling step. Use a hindered base like diisopropylethylamine (DIEA) and ensure the shortest possible coupling times. 2. Modify Deprotection/Cleavage: While Boc deprotection is acidic, residual base from previous steps or basic conditions during workup can promote aspartimide formation. Ensure thorough washing after neutralization steps. During final cleavage with strong acids like TFA, minimize exposure time and temperature.[3] 3. Consider Alternative Protecting Groups: If aspartimide formation is persistent, especially in susceptible sequences (e.g., Asp-Gly, Asp-Ser), consider using a more sterically hindered side-chain protecting group on the aspartic acid residue.[2][4] |
| Appearance of a peak with the same mass as the target peptide but a different retention time on HPLC. | Formation of β-aspartyl peptides or epimerized α-aspartyl peptides, which are common byproducts of aspartimide formation and often co-elute with the desired product.[1] | 1. Analytical HPLC Optimization: Use a high-resolution column and optimize the gradient to try and separate the isomers. 2. Sequence Modification: If possible, and if it does not affect the peptide's function, consider replacing the amino acid following the aspartic acid with a more sterically hindered one to reduce the propensity for aspartimide formation.[5] |
| Mass spectrometry shows a loss of 18 Da (water) from the target peptide mass. | This is a strong indicator of the presence of the stable aspartimide intermediate. | 1. Review Synthesis Conditions: Carefully examine the basicity and temperature at each step of the synthesis. Aspartimide formation is accelerated by bases and higher temperatures.[2][5] 2. Implement Preventative Measures: Proactively apply the strategies outlined in the FAQs below, such as using additives in the deprotection solution or employing backbone protection. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem when using this compound?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid residue attacks the side-chain carbonyl group of the aspartate. This forms a five-membered succinimide ring, known as an aspartimide.[5][6] While often associated with base-catalyzed conditions in Fmoc-SPPS, it can also be promoted by acids, especially during the final cleavage step in Boc-SPPS.[5][7]
This is problematic for several reasons:
-
Yield Reduction: The formation of the aspartimide intermediate and its subsequent byproducts lowers the overall yield of the desired peptide.[6]
-
Difficult Purification: The aspartimide can be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate by HPLC.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to a loss of chiral purity.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to aspartimide formation. The most problematic sequences include:
The lack of steric hindrance from the subsequent residue allows the backbone nitrogen to more easily attack the aspartate side chain.[5]
Q3: How can I prevent aspartimide formation during the coupling step?
While Boc deprotection is acidic, the coupling step often involves the use of a base for activation. To minimize aspartimide formation during coupling:
-
Use a Hindered Base: Employ a sterically hindered base such as diisopropylethylamine (DIEA) instead of less hindered bases.[5]
-
Minimize Base Exposure: Use the minimum amount of base necessary for efficient coupling and keep the reaction time as short as possible.
-
In Situ Neutralization: Consider using in situ neutralization protocols which can reduce the overall exposure to basic conditions.[5]
Q4: Are there alternative side-chain protecting groups for Asp that are less prone to this side reaction?
Yes, using bulkier ester protecting groups on the β-carboxyl of aspartic acid can sterically hinder the intramolecular cyclization. While this compound uses a methyl ester, which is relatively small, alternatives with greater steric bulk have been shown to significantly reduce aspartimide formation.[4]
| Protecting Group | Structure | Relative Effectiveness in Preventing Aspartimide Formation |
| Methyl (OMe) | -OCH₃ | Low |
| tert-Butyl (OtBu) | -OC(CH₃)₃ | Moderate[5] |
| 3-methylpent-3-yl (OMpe) | -OC(CH₃)(C₂H₅)₂ | High[2][4] |
| 5-n-butyl-5-nonyl (OBno) | -OC(C₄H₉)₂ | Very High[1][5] |
Q5: What is backbone protection and how can it prevent aspartimide formation?
Backbone protection is a highly effective strategy that involves temporarily modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue.[2] This modification prevents the nitrogen from acting as a nucleophile, thereby completely inhibiting the intramolecular cyclization that leads to aspartimide formation.[4]
A common backbone protecting group is the 2,4-dimethoxybenzyl (Dmb) group.[6] This is often incorporated as a pre-formed dipeptide, for example, Boc-D-Asp(OR)-(Dmb)Gly-OH. The Dmb group is stable during synthesis and is removed during the final TFA cleavage step.[2]
Experimental Protocols
Protocol 1: Modified Cleavage Cocktail to Minimize Aspartimide Formation
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, with modifications to reduce acid-catalyzed aspartimide formation.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) if Cys, Met, or Trp are present)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Pre-chilling: Cool the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to 0-4°C.
-
Cleavage: Add the cold cleavage cocktail to the resin.
-
Reaction: Perform the cleavage reaction at a reduced temperature (e.g., 4°C) for a minimized duration (e.g., 1.5-2 hours). The optimal time should be determined empirically.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum and proceed with purification by HPLC.[3]
Visualizations
Mechanism of Aspartimide Formation
Caption: Mechanism of base- or acid-catalyzed aspartimide formation.
Workflow for Preventing Aspartimide Formation
Caption: Decision workflow for preventing aspartimide formation in SPPS.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with Boc-D-Asp(OMe)-OH in SPPS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boc-D-Asp(OMe)-OH in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound in Boc-SPPS?
The main side reactions when using this compound are related to the aspartic acid residue itself, rather than the specific D-isomer or the methyl ester protecting group under standard cycle conditions. The most significant side reaction is aspartimide formation , which predominantly occurs during the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF).[1][2][3] A secondary, though less common, concern is the potential for partial hydrolysis or transesterification of the methyl ester side-chain if alcohols are used improperly during wash steps.[4]
Q2: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[2][5] This reaction is catalyzed by strong acids during the final cleavage step in Boc-SPPS.[1][6]
This side reaction is highly problematic because the aspartimide intermediate is unstable and can reopen under aqueous or nucleophilic conditions, leading to a mixture of unwanted byproducts that are difficult to separate from the target peptide.[5] These byproducts include:
-
β-aspartyl peptides: The peptide backbone is rerouted through the side-chain carboxyl group.
-
Racemized peptides: The chiral center at the α-carbon of the aspartic acid can epimerize, leading to a mixture of D- and L-aspartyl peptides.
-
A combination of both, resulting in D-β-aspartyl peptides.
Q3: How susceptible is the methyl ester (OMe) protecting group to premature cleavage during synthesis?
The methyl ester of this compound is designed to be stable to the moderately acidic conditions used for Nα-Boc group removal (typically 50% trifluoroacetic acid in dichloromethane, DCM).[7] The Boc/Benzyl (Boc/Bzl) protection strategy, to which the use of a methyl ester is analogous, relies on the differential acid lability of the protecting groups. The Boc group is removed by moderate acids, while the side-chain esters require a much stronger acid, such as HF, for cleavage.[7] Therefore, significant loss of the methyl ester during the repetitive TFA deprotection steps is not a commonly reported issue. However, to minimize any risk of transesterification, it is advisable to use isopropanol (IPA) instead of methanol (MeOH) for washing steps.[4]
Q4: Which peptide sequences are most vulnerable to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The reaction is most likely to occur when the amino acid C-terminal to the aspartic acid residue is sterically small, offering minimal hindrance to the cyclization. The most problematic sequences are:
Q5: How can I detect aspartimide-related side products?
Detection is typically performed by analyzing the crude peptide product after cleavage.
-
Mass Spectrometry (MS): Aspartimide formation itself results in the loss of water (a mass difference of -18 Da) compared to the target peptide. The resulting α- and β-aspartyl peptides are isomeric with the target peptide and will have the same mass.
-
High-Performance Liquid Chromatography (HPLC): The various byproducts, such as the aspartimide intermediate and the α- and β-peptides, will often have different retention times from the desired product and from each other. However, epimerized (D-Asp) peptides can be very difficult to separate from the target L-Asp peptide as they may co-elute.[5]
Troubleshooting Guide
Issue: Significant byproducts with the same mass as the target peptide are observed after HF cleavage.
This is a classic indicator of aspartimide formation followed by hydrolysis back to a mixture of α- and β-aspartyl peptides.
Root Cause Analysis & Solutions
The primary cause is acid-catalyzed cyclization during the final cleavage step. The choice of side-chain protecting group and the cleavage conditions are critical factors.
Table 1: Qualitative Comparison of Asp Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Derivative Example | Propensity for Aspartimide Formation (in HF) | Rationale |
| Methyl Ester | Boc-Asp(OMe)-OH | Moderate to High | Low steric hindrance, similar to the benzyl ester. |
| Benzyl Ester | Boc-Asp(OBzl)-OH | High | The benzyl group offers little steric protection against cyclization.[3][6] |
| Cyclohexyl Ester | Boc-Asp(OcHex)-OH | Low | The bulky and rigid cyclohexyl group provides significant steric hindrance, which effectively suppresses the intramolecular attack.[2][3][8] |
Table 2: Summary of Byproducts from Aspartimide Formation
| Byproduct | Mass Change vs. Target | Separation Difficulty |
| Aspartimide Intermediate | -18 Da (Loss of H₂O) | Easy to Moderate |
| α-Peptide (Epimerized) | 0 Da | Very Difficult (May co-elute) |
| β-Peptide (L-isomer) | 0 Da | Difficult |
| β-Peptide (Epimerized) | 0 Da | Difficult |
Mitigation Strategies:
-
Optimize the Protecting Group Strategy: For sequences known to be problematic (e.g., Asp-Gly), it is highly recommended to use Boc-D-Asp(OcHex)-OH instead of the methyl or benzyl ester derivatives to sterically hinder the side reaction.[2][8]
-
Modify the Cleavage Protocol: The conditions of the final HF cleavage have a significant impact.
-
Lower the Temperature: Performing the cleavage at lower temperatures (-5 to 0°C) can significantly reduce the rate of aspartimide formation.
-
Use the "Low-High" HF Procedure: This two-step method is highly effective at minimizing side reactions. The initial "low HF" step uses a less acidic medium (HF/DMS) that promotes a gentler SN2 deprotection mechanism, removing many protecting groups without forming reactive carbocations. The subsequent "high HF" step removes more resistant groups.[8][9]
-
Experimental Protocols
Protocol 1: Standard Boc-Amino Acid Coupling (In-situ Neutralization)
This protocol describes a typical coupling cycle using HBTU as the activator.
-
Boc Deprotection:
-
Treat the peptide-resin with 50% TFA in DCM (10 mL per gram of resin) for 2-5 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[10]
-
Wash the resin with DCM (3x) and Isopropanol (IPA) (3x).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the this compound (2-3 equivalents based on resin substitution) and HBTU (1.95 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (4-6 equivalents) to the peptide-resin vessel, followed immediately by the activated amino acid solution.[11]
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for completion (disappearance of free primary amines).
-
Once complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: "Low-High" HF Cleavage for Minimizing Aspartimide Formation
This procedure is highly recommended for peptides containing Asp, especially in problematic sequences.[8][9]
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized, dedicated HF apparatus and appropriate personal protective equipment.
-
Preparation:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Remove the N-terminal Boc group with 50% TFA/DCM as a final step before drying.
-
Place the dried resin (1 g) in a suitable HF-resistant reaction vessel. Add a magnetic stir bar and the appropriate scavenger (e.g., 1 mL p-cresol).
-
-
Low-HF Step (SN2 Deprotection):
-
Cool the reaction vessel to 0°C.
-
Condense dimethyl sulfide (DMS) (6.5 mL) into the vessel.
-
Slowly condense anhydrous HF (2.5 mL) into the vessel. The final reagent mixture is approximately HF:DMS:p-cresol (25:65:10 v/v/v).[9]
-
Stir the mixture at 0°C for 2 hours.
-
Slowly evaporate the HF and DMS under a vacuum.
-
-
High-HF Step (SN1 Cleavage):
-
Re-cool the reaction vessel containing the resin to 0°C.
-
Slowly condense anhydrous HF (9.0 mL) into the vessel. Add fresh p-cresol (1.0 mL).
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a high vacuum.
-
-
Peptide Work-up:
-
Wash the resin residue with cold diethyl ether to remove scavengers.
-
Extract the cleaved peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Visualizations
Caption: Acid-catalyzed aspartimide formation mechanism.
Caption: Troubleshooting workflow for Asp-related byproducts.
Caption: Experimental workflow for the Low-High HF cleavage protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Asp(OMe)-OH
Welcome to the technical support center for optimizing the coupling of Boc-D-Asp(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this amino acid derivative into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound?
The main challenge when coupling this compound, like other aspartic acid derivatives, is the risk of aspartimide formation. This side reaction can occur under both the basic conditions of Fmoc deprotection (if used in an orthogonal strategy) and during the coupling step itself. Aspartimide formation leads to a mixture of α- and β-peptides and can also cause racemization at the aspartic acid residue, complicating purification and reducing the yield of the desired peptide.[1][2][3]
Q2: What is aspartimide formation and how can it be minimized?
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring.[1][3] This intermediate can then be hydrolyzed to yield the desired α-peptide, the undesired β-peptide, or a racemized product. This is particularly prevalent in sequences with a sterically unhindered amino acid like Glycine C-terminal to the Asp residue.[1][3]
To minimize this side reaction:
-
Choice of Coupling Reagents: Use coupling reagents that minimize base exposure time. Carbodiimides like DIC in the presence of a nucleophilic additive like OxymaPure or HOBt are often recommended.[4][5]
-
Sterically Hindered Bases: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]
-
Temperature Control: Avoid elevated temperatures during coupling, as this can accelerate aspartimide formation.[3]
-
Protecting Groups: While the methyl ester (OMe) offers some protection, more sterically bulky side-chain protecting groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe) are known to be more effective at preventing this side reaction, though they are more common in Fmoc chemistry.[6][7]
Q3: Which coupling reagents are most effective for this compound?
The choice of coupling reagent is critical. For challenging couplings, more potent reagents are often necessary.
-
Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective but should be used with caution. Their high reactivity and the required basic conditions can sometimes promote side reactions if not properly controlled.[4][8]
-
Carbodiimides + Additives: A combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 1-Hydroxybenzotriazole (HOBt) is a robust and safer alternative.[4][9] These additives act as catalysts and racemization suppressants.[5][9]
Q4: What should I do if I observe incomplete coupling?
If a monitoring test like the Kaiser test indicates the presence of unreacted free amines, the coupling is incomplete.[10] Consider the following actions:
-
Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[4][11]
-
Increase Equivalents: Use a higher excess (e.g., 3-4 equivalents) of this compound, the coupling reagent, and base relative to the resin loading.[4]
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight, while monitoring for potential side reactions.[4]
-
Switch Solvents: In cases of peptide aggregation on the solid support, changing the solvent from DMF to NMP or using a solvent mixture might improve resin swelling and reagent accessibility.[8][10]
Q5: How can I detect aspartimide formation and other side products?
The primary methods for detecting side reactions are:
-
High-Performance Liquid Chromatography (HPLC): Aspartimide formation often results in the appearance of additional peaks in the HPLC chromatogram of the crude peptide. The α- and β-peptide impurities may have slightly different retention times from the target peptide.[8]
-
Mass Spectrometry (MS): Since aspartimide formation is a mass-neutral rearrangement, the primary side products (α- and β-peptides) will have the same molecular weight as the target peptide. However, MS is crucial for identifying other side products like deletion sequences (lower mass) or adducts (higher mass).[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser test after coupling) | 1. Insufficient reactivity of the coupling reagent.[11] 2. Steric hindrance from the growing peptide chain.[4][8] 3. Peptide aggregation on the solid support, limiting reagent access.[10] | 1. Optimize Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU.[4] For carbodiimide-mediated couplings, ensure an additive like OxymaPure is used.[4] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[4][11] 3. Increase Reaction Time/Equivalents: Extend the coupling time to 4+ hours and/or increase the equivalents of amino acid and reagents to 3-4 eq.[4] |
| Multiple Peaks in HPLC; Unexpected Masses in MS | 1. Aspartimide Formation: Leads to α- and β-peptide impurities (same mass).[1][2] 2. Deletion Sequences: Incomplete coupling in a previous cycle.[8] 3. Racemization: Often a consequence of aspartimide formation or excessive base.[5] | 1. Minimize Aspartimide: Use DIC/OxymaPure, avoid high temperatures, and use a hindered base like DIPEA only when necessary.[4][5] 2. Ensure Complete Coupling: Use a more effective coupling protocol and monitor each step with a Kaiser test.[10] Cap unreacted amines with acetic anhydride if necessary.[10] 3. Suppress Racemization: Incorporate additives like OxymaPure or HOBt in your coupling cocktail and use a weaker base like N-methylmorpholine (NMM) if racemization is a concern.[4][5] |
| Difficulty Dissolving Reagents | 1. Poor quality or degradation of solvents or reagents.[4] 2. Low solubility of the protected amino acid in the chosen solvent. | 1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[4] 2. Use Fresh Reagents: Coupling reagents can degrade over time; use freshly opened or properly stored reagents.[4] 3. Aid Dissolution: A small amount of a co-solvent may be necessary, but ensure it is compatible with the reaction chemistry. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium Salt | Very high reactivity, effective for sterically hindered couplings.[4] | Higher cost, can increase racemization risk with strong bases.[11] |
| HBTU | Uronium Salt | Robust and widely used, good balance of reactivity and cost.[8] | Less reactive than HATU. |
| DIC/OxymaPure | Carbodiimide/Additive | Low racemization potential, safer than HOBt, cost-effective.[4][9] | Slower reaction kinetics compared to onium salts. |
| DIC/HOBt | Carbodiimide/Additive | Effective at suppressing racemization and preventing dehydration of Asn/Gln.[9] | HOBt is explosive in its anhydrous state.[6] |
Table 2: Summary of Strategies to Reduce Aspartimide Formation
| Strategy | Approach | Effectiveness | Reference |
| Modified Deprotection | Add 0.1 M HOBt to the piperidine solution (for Fmoc removal). | Significant Reduction | [6] |
| Alternative Base | Use a weaker base like piperazine for Fmoc removal. | Suppression | [6] |
| Bulky Side-Chain Protection | Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. | Improved Purity | [6] |
| Backbone Protection | Incorporate a Dmb-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). | Complete Prevention | [5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest efficiency, especially with challenging sequences.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[4]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[10] If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), followed by DCM (3x).
Protocol 2: Standard Coupling using DIC/OxymaPure
This protocol is a robust and safer alternative that minimizes racemization.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[4]
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry.
-
Agitation: Agitate the reaction vessel at room temperature for 3 to 6 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[10]
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Kaiser Test for Monitoring Coupling
This qualitative test detects free primary amines on the resin.[10]
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small test tube and wash thoroughly with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Base-catalyzed aspartimide formation pathway.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Minimizing racemization during coupling of Boc-D-Asp(OMe)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize racemization during the coupling of Boc-D-Asp(OMe)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a chiral molecule into a mixture of both enantiomers (in this case, D and L forms). During peptide synthesis, this leads to the incorporation of the incorrect L-aspartic acid stereoisomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making it a critical parameter to control.
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]
Q3: Are aspartic acid derivatives like this compound particularly prone to racemization?
A3: Yes. Aspartic acid and its derivatives are susceptible to racemization, often exacerbated by the related side reaction of aspartimide formation.[2][3] The side-chain carboxyl group can participate in the formation of a succinimide ring, which can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.[4][5]
Q4: How can I detect if racemization has occurred in my peptide?
A4: Detecting racemization typically involves chiral chromatography (HPLC or GC) on the final peptide or on the amino acids after peptide hydrolysis. Comparison of the retention times with standards of the pure D- and L-isomers allows for the quantification of the extent of racemization.
Troubleshooting Guide
Issue: High levels of D-L diastereomer detected after coupling this compound.
This section provides a systematic approach to troubleshooting and minimizing racemization during the coupling of this compound.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents, particularly carbodiimides like DCC and DIC when used alone, can lead to significant racemization.[1]
-
Solution: Always use carbodiimide coupling reagents with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[6][7] They work by forming active esters that are less prone to forming the problematic oxazolone intermediate.[8] HOAt and Oxyma are generally considered more effective than HOBt at suppressing racemization.[7]
-
Optimization: For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based reagents, which are known for lower racemization levels.[7][9]
Step 2: Evaluate Reaction Temperature
Higher temperatures accelerate the rate of racemization.[1] While elevated temperatures can be used to drive difficult couplings, they increase the risk of losing stereochemical integrity.[10]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[1] For very sensitive couplings, temperatures as low as -15°C may be beneficial.
-
Optimization: If using microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[2][3]
Step 3: Assess the Base Used
The type and concentration of the tertiary amine base can significantly impact racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton, leading to racemization.[8][11]
-
Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or collidine are generally preferred over N,N-diisopropylethylamine (DIPEA) for couplings where racemization is a concern.[7][9]
-
Optimization: Use the minimum necessary amount of base. An excess of base can increase the risk of racemization.[11]
Step 4: Minimize Activation Time
Prolonged exposure of the amino acid to activating conditions before the addition of the amine component increases the opportunity for racemization to occur.
-
Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid and the amine component.
-
Optimization: If pre-activation is necessary, keep the time to a minimum before adding it to the peptide-resin.[1]
Data Summary
The following table summarizes the qualitative impact of various experimental parameters on the racemization of this compound during coupling.
| Parameter | Low Racemization Condition | High Racemization Condition | Rationale |
| Coupling Reagent | Onium salts (HATU, HBTU, COMU) or Phosphonium salts (PyBOP, PyAOP) | Carbodiimides (DCC, DIC) alone | Onium and phosphonium salts, especially with additives, are designed to suppress racemization pathways.[7][9] |
| Additives | HOAt, Oxyma | None | Additives form active esters that are less prone to oxazolone formation, a key racemization pathway.[6][8] |
| Base | Sterically hindered/weaker bases (Collidine, NMM) | Strong, non-hindered bases (DIPEA) | Hindered bases are less likely to abstract the α-proton, reducing direct enolization.[7][9] |
| Temperature | 0°C or below | Room Temperature or elevated | Lower temperatures decrease the rate of the racemization side reaction.[1] |
| Activation Time | Short / in situ | Prolonged pre-activation | Minimizes the time the highly reactive, racemization-prone activated species exists before coupling.[1] |
| Solvent | Less polar (e.g., DCM/DMF mixture) | More polar (e.g., pure DMF) | Less polar solvents can help to reduce the rate of racemization.[1] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for routine couplings where low cost and efficiency are desired, with robust suppression of racemization.
-
Resin Preparation: Swell the resin-bound amine in N,N-dimethylformamide (DMF). After deprotection of the N-terminal protecting group and subsequent neutralization, wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Coupling Reaction (In-situ Activation):
-
Add the solution from step 2 to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for particularly difficult couplings or when maximum suppression of racemization is critical.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Reagent Preparation:
-
In one vessel, dissolve this compound (3 equivalents) in DMF.
-
In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the resin.
-
Add the HATU solution to the resin.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the reaction mixture.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Factors influencing racemization during peptide coupling.
Caption: Troubleshooting workflow for racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-D-Asp(OMe)-OH
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic peptides incorporating Boc-D-Asp(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges are related to the protecting groups and the inherent reactivity of the aspartic acid residue. Key issues include:
-
Aspartimide Formation: This is a significant side reaction for peptides containing aspartic acid, occurring under both acidic and basic conditions. It leads to the formation of cyclic imide intermediates that can hydrolyze to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as their racemized D-isomers.[1][2][3] These byproducts can be difficult to separate from the target peptide due to similar masses and chromatographic properties.
-
Stability of the Methyl Ester (OMe): The methyl ester on the side chain is generally stable to the trifluoroacetic acid (TFA) used for Boc deprotection during solid-phase peptide synthesis (SPPS). However, it can be susceptible to hydrolysis (saponification) under basic conditions or cleavage under very strong acidic conditions (e.g., HF).
-
Increased Hydrophobicity: The presence of the Boc group and the methyl ester increases the overall hydrophobicity of the peptide.[4] This typically results in longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) and may require adjustments to the purification protocol.[4]
-
Co-elution of Impurities: Deletion sequences, truncated peptides, and byproducts from protecting group cleavage are common impurities that may co-elute with the desired peptide.[5][6]
Q2: Is the Asp(OMe) side chain stable during the final cleavage from the resin in Boc-SPPS?
A2: The stability of the methyl ester side chain depends on the cleavage method. While generally stable to repeated treatments with moderate concentrations of TFA for Boc group removal, strong acids like anhydrous HF, which are sometimes used for final cleavage in Boc-SPPS, can potentially cleave the methyl ester.[7][8] It is crucial to use a cleavage cocktail and conditions that are effective for removing the peptide from the resin and other side-chain protecting groups without affecting the methyl ester. Milder cleavage methods are preferable if the methyl ester needs to be retained.
Q3: How does the this compound residue affect the chromatographic behavior of the peptide during RP-HPLC?
A3: The this compound residue significantly increases the hydrophobicity of the peptide. This will lead to a longer retention time on an RP-HPLC column compared to a peptide with an unprotected D-Aspartic acid.[4] A higher concentration of the organic solvent (e.g., acetonitrile) in the mobile phase will be required for elution.[4] The purification strategy should be adjusted accordingly, potentially with a shallower gradient to ensure good separation from less hydrophobic impurities.
Q4: Can I use crystallization to purify my peptide containing this compound?
A4: While crystallization can be a powerful purification technique, it is often challenging for peptides, especially protected ones which may be oily or amorphous. Most Boc-amino acids can be crystallized, but this becomes more difficult with increasing peptide length.[9][10] It is more common to purify the crude peptide by chromatography first and then attempt crystallization if a solid form is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Column Overload: Injecting too much sample. 2. Poor Sample Solubility: The peptide is not fully dissolved in the injection solvent. 3. Residual TFA: Leftover TFA from cleavage can affect peak shape.[4] 4. Secondary Interactions: Interaction of the peptide with residual silanols on the HPLC column. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase. Sonication may help.[4] 3. Ensure complete removal of TFA after cleavage by ether precipitation or co-evaporation with a solvent like toluene.[4] 4. Use a high-purity silica column and ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions. |
| Multiple Peaks Close to the Main Product Peak | 1. Aspartimide-Related Impurities: Formation of β-aspartyl peptides or racemized products.[1][3] 2. Incomplete Deprotection: Some side-chain protecting groups may not have been fully removed during cleavage. 3. Oxidation: Methionine or Tryptophan residues can get oxidized during cleavage or workup.[4] | 1. Optimize the HPLC gradient to improve separation. A shallower gradient around the elution point of the main peak can enhance resolution. Consider using an orthogonal purification method like ion-exchange chromatography if RP-HPLC is insufficient.[4][11] 2. Review the cleavage protocol. Ensure sufficient time and the correct scavenger cocktail for the protecting groups used. 3. Add scavengers like dithiothreitol (DTT) or thioanisole to the cleavage cocktail and handle the peptide under an inert atmosphere.[4] |
| Low Yield After Purification | 1. Peptide Aggregation: The unprotected peptide may aggregate, making it difficult to purify. 2. Poor Solubility: The peptide may not be fully soluble in the purification buffers. 3. Significant Side Reactions: High levels of impurities from synthesis or cleavage reduce the amount of the target peptide. | 1. If the final peptide is very hydrophobic, consider purifying it with some protecting groups still attached and perform the final deprotection as a separate step.[4] 2. Adjust the pH of the mobile phase or increase the temperature of the column to improve solubility. 3. Optimize the synthesis and cleavage conditions to minimize byproduct formation. Using bulky side-chain protecting groups for Asp can reduce aspartimide formation.[12] |
| Unexpected Loss of Methyl Ester | 1. Basic Conditions During Workup: Exposure to high pH can cause saponification of the ester. 2. Harsh Acidic Cleavage: The cleavage conditions were too strong. | 1. Maintain acidic or neutral pH throughout the purification process. Use buffers with a pH below 7.[12] 2. Use a milder cleavage cocktail or reduce the cleavage time. |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
HPLC System and Column:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Column Temperature: 30°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 214 nm and 280 nm.[12]
-
Injection Volume: 10 µL.
-
Gradient:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Re-equilibrate at 5% Mobile Phase B for 4 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Identify the main product peak and any significant impurities.
-
If available, collect fractions for mass spectrometry to confirm the mass of the main peak and identify impurities.
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a starting point for the preparative purification of peptides containing this compound. Conditions will need to be optimized based on the specific peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO, DMF).
-
Dilute with Mobile Phase A until the peptide is fully dissolved. The final concentration will depend on the column size and loading capacity.
-
Filter the sample through a 0.45 µm syringe filter before loading.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Develop a gradient based on the analytical HPLC run. The gradient should be shallower around the elution time of the target peptide to maximize resolution.
-
Example Gradient:
-
Start at a concentration of Mobile Phase B that is 5-10% lower than the elution concentration from the analytical run.
-
Run a linear gradient to a concentration 5-10% higher than the elution concentration over 30-60 minutes.
-
-
Monitor at an appropriate wavelength (e.g., 220 nm).
-
Collect fractions across the peak corresponding to the target peptide.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
-
Visualizations
Caption: General workflow for the purification of peptides containing this compound.
Caption: Decision tree for troubleshooting common peptide purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Impact of steric hindrance from N-methylated amino acids on deprotection
Welcome to the technical support center for challenges encountered during the deprotection of peptides containing N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of N-methylated amino acids more challenging than their non-methylated counterparts?
A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen sterically hinders the approach of the deprotecting agent (e.g., piperidine for Fmoc, or trifluoroacetic acid for Boc) to the protecting group. This increased steric bulk slows down the cleavage reaction, often requiring harsher conditions or longer reaction times for complete removal.
Q2: What are the most common side reactions observed during the deprotection of N-methylated peptides?
A2: The most prevalent side reactions include:
-
Incomplete Deprotection: Due to the slower reaction kinetics, a significant portion of the protecting groups may remain, leading to deletion sequences in the final peptide.
-
Diketopiperazine (DKP) Formation: Peptides with an N-methylated amino acid at the C-terminus or in the second position are particularly prone to intramolecular cyclization to form diketopiperazines, especially during Fmoc deprotection with piperidine.
-
Racemization: The conditions used for deprotection, particularly basic conditions for Fmoc removal, can lead to racemization at the alpha-carbon of the N-methylated amino acid or adjacent residues. N-methylated amino acid derivatives have been shown to be appreciably racemized by aqueous sodium hydroxide[1].
-
Deletion of the N-terminal Ac-N-methylamino acid: In peptides with an acetylated N-terminal N-methylamino acid, the loss of this residue can occur during acidic cleavage from the resin[2].
Q3: How can I monitor the completeness of the deprotection reaction?
A3: Several methods can be employed:
-
UV-Vis Spectroscopy (for Fmoc deprotection): The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm[3].
-
Kaiser Test: This colorimetric test is used to detect free primary amines. However, it is not reliable for N-methylated (secondary) amines. A modified test, such as the chloranil test, is required.
-
Chloranil Test: This test produces a colored complex in the presence of secondary amines and can be used to confirm the presence of the deprotected N-methylated amino acid.
-
HPLC/LC-MS Analysis of a Small Cleavage Sample: A small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC or LC-MS to check for the presence of the protecting group or any side products.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection of an N-Methylated Residue
Symptom: HPLC or LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Fmoc group still attached, or deletion sequences are observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time | Increase the duration of the piperidine treatment. For sterically hindered N-methylated residues, a single, longer treatment or multiple shorter treatments may be necessary. |
| Low Reagent Concentration | While 20% piperidine in DMF is standard, for particularly difficult sequences, increasing the concentration to 30-50% may be beneficial. However, be mindful of increased risk of side reactions. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) before and during deprotection to allow for efficient reagent access. |
| Peptide Aggregation | The presence of the hydrophobic Fmoc group can sometimes promote peptide aggregation on the solid support, hindering reagent access. Using a solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes help disrupt aggregation. |
Issue 2: Significant Diketopiperazine (DKP) Formation
Symptom: The major product detected by HPLC/LC-MS corresponds to the mass of the diketopiperazine, and the desired linear peptide is present in low yield. This is especially common when a proline or an N-methylated amino acid is in the second position of the dipeptide attached to the resin.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-Catalyzed Intramolecular Cyclization | This is inherent to the sequence. To mitigate this, couple the third amino acid immediately after the deprotection of the second residue to compete with the backbiting reaction. |
| Prolonged Exposure to Basic Conditions | Minimize the time the deprotected dipeptide is exposed to the basic deprotection solution. Use shorter deprotection times and efficient washing steps. |
| Use of Alternative Deprotection Reagents | A solution of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation compared to 20% piperidine in DMF. |
Issue 3: Racemization of the N-Methylated Amino Acid
Symptom: HPLC analysis using a chiral column or after derivatization shows the presence of the D-enantiomer of the N-methylated amino acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Basic Conditions | Prolonged exposure to strong bases like piperidine can lead to epimerization. Reduce the deprotection time or use a milder base if compatible with Fmoc removal. |
| Elevated Temperature | Avoid heating during the deprotection step, as this can accelerate racemization. |
| Acid-Catalyzed Racemization | During acidolysis (e.g., with HBr in acetic acid), the extent of racemization can vary with acid strength and time. Use the mildest acidic conditions that are effective for deprotection[1]. |
Quantitative Data Summary
Direct quantitative comparisons of deprotection rates between N-methylated and non-methylated amino acids are not abundant in the literature. However, the available data consistently indicates that N-methylation significantly slows down the deprotection process.
Table 1: Qualitative Impact of N-Methylation on Deprotection Efficiency
| Protecting Group | Deprotection Reagent | Impact of N-Methylation on Deprotection Rate | Key Considerations |
| Fmoc | 20% Piperidine in DMF | Slower | Increased risk of incomplete deprotection and diketopiperazine formation. |
| Boc | TFA in DCM | Slower | May require higher TFA concentrations or longer reaction times. |
Table 2: Observed Side Reactions During Deprotection of Peptides Containing N-Methylated Amino Acids
| Side Reaction | Protecting Group | Conditions Favoring the Side Reaction | Quantitative Data (Example) |
| Racemization | Z (Benzyloxycarbonyl) | 5.6 N HBr in acetic acid | Z-Ala-MeLeu showed 34% racemization in 1 hour[1]. |
| Racemization | Z (Benzyloxycarbonyl) | Aqueous NaOH | Z-Ala-MeLeu-OMe showed 22% racemization[1]. |
| Deletion of N-terminal residue | Acetyl | Acidic cleavage from resin (e.g., Reagent B) | The yield of the desired peptide with an N-terminal Ac-NMePhe was only about 8% under standard cleavage conditions[2]. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Peptides Containing N-Methylated Amino Acids
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
Washing solvent: High-purity DMF
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel[3].
-
Drain the DMF.
-
Add the deprotection solution (approximately 10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for an extended period, for example, 20-30 minutes. For very hindered residues, two treatments of 15-20 minutes each may be more effective.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct[3].
-
Perform a chloranil test to confirm the presence of the free secondary amine.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Protocol 2: Optimized TFA-Mediated Boc Deprotection and Cleavage of N-Methylated Peptides
Materials:
-
Boc-protected peptide-resin
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS) (v/v/v/v)[4]
-
Cold diethyl ether
Procedure:
-
Ensure the peptide-resin is dry.
-
Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Diagrams
Caption: Impact of N-methylation on deprotection.
Caption: Workflow for Fmoc deprotection of N-methylated peptides.
Caption: Workflow for Boc deprotection and cleavage of N-methylated peptides.
References
Technical Support Center: Improving Solubility of Peptides Synthesized with Boc-D-Asp(OMe)-OH
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides containing Boc-D-Asp(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing a D-Asp(OMe) residue insoluble after synthesis and cleavage?
A1: Peptide insolubility is a multifaceted issue influenced by factors like amino acid composition, peptide length, and secondary structure.[1][2] For peptides synthesized with this compound, several specific factors can contribute to poor solubility:
-
Overall Hydrophobicity: The methyl ester (-OMe) on the aspartic acid side chain increases the hydrophobicity of the peptide. If the sequence already contains a high proportion of non-polar amino acids, this can significantly reduce its solubility in aqueous solutions.[3][4]
-
Incomplete Saponification: The final step to expose the free carboxylic acid on the D-Asp residue is the saponification (hydrolysis) of the methyl ester. If this reaction is incomplete, the persistent hydrophobicity of the -OMe group will negatively impact aqueous solubility.
-
Aspartimide Formation: During synthesis, particularly during base-catalyzed Fmoc deprotection in Fmoc/tBu strategies, the aspartic acid residue can cyclize to form a stable aspartimide.[5][6] This side reaction not only introduces a structural impurity but can also lead to subsequent byproducts like α- and β-peptides upon ring-opening, which may have different solubility profiles and can promote aggregation.[7][8]
-
Aggregation: The incorporation of a D-amino acid can disrupt typical secondary structures like α-helices but may promote β-sheet formation in certain sequences, leading to intermolecular aggregation and precipitation.[2][3]
Q2: What is aspartimide formation, and how does it affect my peptide?
A2: Aspartimide formation is an intramolecular side reaction where the backbone nitrogen atom following an aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered ring.[5][7] This is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences.[9] The resulting aspartimide is prone to racemization and can be opened by hydrolysis or aminolysis (e.g., by piperidine in Fmoc synthesis) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their D-isomers.[6][7] These byproducts are often difficult to separate from the target peptide by HPLC and can drastically alter the peptide's physicochemical properties, including its solubility and biological activity.[7]
Q3: My peptide is acidic overall. Why won't it dissolve in a basic buffer?
A3: While acidic peptides (net negative charge) are generally more soluble in basic buffers, other factors can override this principle.[3][10] If the peptide has a high content of hydrophobic residues (>50%), it may still be insoluble in aqueous solutions regardless of pH. Aggregation via β-sheet formation can also lead to insolubility that is not easily overcome by pH adjustment alone.[2] In such cases, organic co-solvents or denaturing agents may be necessary for initial solubilization.[1][10]
Q4: Can I use sonication or heat to dissolve my peptide?
A4: Yes, both sonication and gentle warming can help dissolve peptides by breaking up aggregates.[1][3] However, these methods should be used cautiously.
-
Sonication: Use brief pulses in an ice bath to prevent overheating, which can degrade the peptide.[1][10]
-
Warming: Gently warm the solution (e.g., to <40°C) while monitoring for dissolution.[11][12] Avoid excessive heat, which can cause degradation or racemization.
Always centrifuge the solution after attempting dissolution to pellet any remaining insoluble material before use.[3]
Troubleshooting Guide for Insoluble Peptides
This guide provides a systematic approach to addressing solubility issues with your D-Asp(OMe)-containing peptide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide appears as an oil or is difficult to lyophilize. | Incomplete removal of cleavage scavengers or residual organic solvents. | Re-precipitate the peptide in cold diethyl ether, wash the pellet thoroughly, and re-lyophilize. |
| Lyophilized peptide will not dissolve in water or aqueous buffers (e.g., PBS). | 1. High overall hydrophobicity. 2. Peptide is at or near its isoelectric point (pI). 3. Strong intermolecular aggregation (e.g., β-sheets). | 1. Perform a Solubility Screen: Use a small aliquot of the peptide to test a range of solvents. See Protocol 1 for a detailed methodology. 2. Adjust pH: For acidic peptides (containing the deprotected D-Asp), try dissolving in a dilute basic solution like 0.1% aqueous ammonia or 10 mM ammonium bicarbonate. For basic peptides, try a dilute acidic solution like 10% acetic acid.[3][13] 3. Use Organic Co-solvents: Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer to the desired concentration.[10][12] 4. Use Chaotropic Agents: For severe aggregation, dissolve the peptide in 6 M guanidine-HCl or 8 M urea, then dilute for your application or dialyze to exchange the buffer.[1][10] |
| Peptide dissolves initially in an organic solvent but precipitates when aqueous buffer is added. | The final buffer composition cannot support the peptide's solubility at the target concentration. | 1. Lower the Final Concentration: The peptide may be soluble at a lower concentration. 2. Increase Organic Content: Determine the maximum percentage of the organic solvent tolerated by your assay and adjust the final solution accordingly. 3. Re-lyophilize and Restart: If significant precipitation occurs, it is best to lyophilize the sample again before attempting a different solubilization method.[12] |
| Analytical HPLC/MS shows multiple peaks or incorrect mass. | 1. Incomplete saponification of the Asp(OMe) group. 2. Aspartimide formation and related byproducts. | 1. Verify Saponification: The mass difference between the -OMe and -OH forms is 14 Da. If the primary mass corresponds to the methyl ester, the saponification was unsuccessful. See Protocol 2 for a post-cleavage saponification procedure. 2. Optimize Synthesis: To prevent aspartimide formation in future syntheses, consider using bulky side-chain protecting groups for aspartic acid or adding HOBt to the deprotection solution.[9][14] Purification via preparative HPLC will be required to isolate the correct product. |
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Screen
This protocol outlines a method for efficiently testing various solvents on a small amount of your peptide.
-
Preparation: Aliquot approximately 0.1-0.5 mg of your lyophilized peptide into several separate microcentrifuge tubes.
-
Solvent Testing (Sequential Addition):
-
Step A (Water): To the first aliquot, add sterile, deionized water to reach a target concentration of 1 mg/mL. Vortex gently. If it dissolves, your peptide is water-soluble.
-
Step B (Aqueous Acid/Base): If insoluble in water, determine the peptide's theoretical net charge.
-
If acidic (net negative charge), add 10% acetic acid to a new aliquot.
-
If basic (net positive charge), add 0.1% aqueous ammonia to a new aliquot. Vortex and observe. If it dissolves, dilute to the final concentration with water.[13]
-
-
Step C (Organic Solvents): If the peptide is still insoluble, it is likely hydrophobic. To a new aliquot, add a minimal volume (e.g., 10-20 µL) of 100% DMSO.[1][13] Vortex until the peptide dissolves completely.
-
Step D (Dilution): Once dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration.[13] Monitor for any precipitation.
-
-
Physical Aids: If solubility is still limited, you may cautiously apply sonication (in an ice bath) or gentle warming (<40°C) at any step.[10]
-
Final Check: Once dissolved, centrifuge the solution at >10,000 x g for 5 minutes to pellet any undissolved microparticulates before use.[3]
Protocol 2: Post-Cleavage Saponification of Asp(OMe) Residue
This protocol is for hydrolyzing the methyl ester side chain of an aspartic acid residue after the peptide has been cleaved from the resin and purified.
-
Dissolution: Dissolve the purified, Asp(OMe)-containing peptide in a suitable solvent system. A mixture of an organic solvent and water (e.g., Dioxane/Water or THF/Water) is often effective.
-
Base Addition: Cool the solution in an ice bath (0°C). Add 1.0 M Lithium Hydroxide (LiOH) solution dropwise while stirring. The amount of base required depends on the scale, but typically 1.1 to 1.5 equivalents are used.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC and Mass Spectrometry. The reaction is typically complete within 1-2 hours at 0°C to room temperature. A successful reaction will show a mass decrease of 14 Da.
-
Quenching: Once the reaction is complete, carefully neutralize the solution by adding a dilute acid, such as 1 N HCl or 10% acetic acid, until the pH is approximately 7.
-
Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be purified by preparative HPLC to remove salts and any unreacted starting material.
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide with a free aspartic acid side chain.
Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific peptide sequence. Always perform small-scale tests first.
Quantitative Data Summary
The following table provides illustrative data on the solubility of a model hydrophobic peptide containing a D-Asp residue, comparing the protected (OMe) and deprotected (OH) forms in various solvents.
| Solvent System | Model Peptide with D-Asp(OMe) | Model Peptide with D-Asp(OH) |
| Deionized Water | < 0.1 mg/mL | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL | ~0.5 mg/mL |
| 10% Acetic Acid | ~0.2 mg/mL | > 2.0 mg/mL |
| 0.1% Aqueous Ammonia | < 0.1 mg/mL | > 5.0 mg/mL |
| 50% Acetonitrile / Water | > 10 mg/mL | > 10 mg/mL |
| 100% DMSO | > 20 mg/mL | > 20 mg/mL |
Note: Data is representative and intended for comparative purposes. Actual solubility will be sequence-dependent.
Visualized Workflows
Caption: Workflow for systematically troubleshooting peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. biocat.com [biocat.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation in Peptide Synthesis with Difficult Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS), particularly for difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chains attached to the resin support can self-associate, primarily through the formation of intermolecular hydrogen bonds. This leads to the formation of secondary structures, such as β-sheets, which can make the peptide chains inaccessible to reagents. This phenomenon is a major cause of incomplete or failed syntheses, especially for sequences longer than 20 amino acids or those containing a high proportion of hydrophobic residues.
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators during synthesis can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2][3][4]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[1] Similarly, Fmoc deprotection can become slow and incomplete.[2][5]
-
Changes in Flow-Through Monitoring: In continuous flow synthesizers, aggregation can be detected by a flattening and broadening of the Fmoc deprotection peak profile observed with a UV detector.[6]
Q3: How can I predict if my peptide sequence is likely to aggregate?
A3: While precise prediction is challenging, certain sequence characteristics increase the risk of aggregation:[2]
-
Hydrophobicity: Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[7]
-
Peptide Length: Aggregation is less likely before the fifth or sixth residue and becomes more common in peptides longer than 20 amino acids.[2][5]
-
Computational Tools: There are online prediction tools that can help identify regions within a peptide sequence that are prone to aggregation.[8]
Q4: What are pseudoproline dipeptides and how do they prevent aggregation?
A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit. The cyclized side chain creates a "kink" in the peptide backbone, similar to proline.[9] This structural disruption hinders the formation of the extended β-sheet structures responsible for aggregation.[2][9] The native serine, threonine, or cysteine residue is regenerated during the final acid cleavage of the peptide from the resin.[9]
Q5: When should I consider using microwave-assisted peptide synthesis?
A5: Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation.[9][10] The microwave energy can disrupt intermolecular hydrogen bonds and increase the kinetic energy of the system, which improves both coupling and deprotection efficiency, especially for difficult sequences.[9] It is a recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peptide aggregation issues during your experiments.
Initial Assessment of Aggregation
If you suspect aggregation based on the signs mentioned in the FAQs, it's crucial to confirm the issue. A positive ninhydrin test after a prolonged coupling reaction is a strong indicator.
Troubleshooting Workflow for Peptide Aggregation
The following diagram outlines a logical workflow for addressing aggregation problems.
Caption: A workflow for troubleshooting peptide aggregation.
Strategies to Mitigate Aggregation
The following table summarizes various strategies to manage peptide aggregation, categorized by their implementation stage.
| Strategy Category | Specific Action | Key Considerations |
| Solvent & Temperature | Switch from DMF to NMP or add DMSO.[2][8][9][11] | NMP is generally better at solvating growing peptide chains.[8][9] |
| Use a "magic mixture" of DCM/DMF/NMP (1:1:1).[7][9] | Can be very effective for hydrophobic peptides.[7] | |
| Increase coupling temperature (50-90°C).[2][9] | Use microwave synthesis for efficient heating. Be cautious with heat-sensitive residues.[9] | |
| Mechanical & Additives | Sonicate the reaction vessel.[2][9] | Helps to physically break up aggregates.[9] |
| Add chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF).[2][9][12] | Disrupts secondary structures. Must be thoroughly washed out before coupling.[9] | |
| Resin & Synthesis Planning | Use a low-substitution resin (0.1-0.4 mmol/g).[2][5][9] | Increases the distance between peptide chains, reducing interactions.[9] |
| Switch to a more polar resin (e.g., TentaGel, NovaPEG).[5][12] | Improves solvation of the peptide chain.[5][9] | |
| Chemical Modifications | Incorporate pseudoproline dipeptides.[2][9][10] | Introduces a "kink" in the backbone to disrupt β-sheet formation.[9] |
| Use backbone protection (Hmb or Dmb groups).[2][12] | Prevents hydrogen bonding. Incorporate every 6-7 residues.[2] |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts for a Difficult Coupling Step
This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation before a difficult coupling step.
-
Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection protocol for the N-terminal amino acid.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Salt Wash:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Add the LiCl/DMF solution to the resin and agitate for 15-30 minutes.
-
Drain the solution.
-
-
Thorough Washing: Wash the resin extensively with DMF (5-6 x 1 min) to completely remove the chaotropic salt.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
-
Monitoring: After the coupling reaction, perform a ninhydrin (Kaiser) test to check for completion.
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash with DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours.
-
Monitoring and Washing:
-
Monitor the reaction for completion using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Logical Relationship of Aggregation Prevention Strategies
The following diagram illustrates the relationship between different strategies for preventing peptide aggregation, from simple adjustments to more complex chemical modifications.
Caption: Strategies for preventing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Eco-Friendly Peptide Synthesis Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for optimizing solid-phase peptide synthesis (SPPS) using eco-friendly solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from traditional solvents like DMF to greener alternatives.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling efficiency is low when using a green solvent system. What are the possible causes and solutions?
A1: Low coupling efficiency in eco-friendly solvents is a common issue that can stem from several factors:
-
Inadequate Resin Swelling: Proper swelling of the resin is critical for reagent accessibility.[1] Some green solvents may not swell polystyrene-based resins as effectively as DMF.
-
Solution: Consider using a resin that demonstrates good swelling in your chosen solvent system, such as ChemMatrix® or other polyethylene glycol (PEG)-based resins, which show better compatibility with a wider range of green solvents.[2] For example, 2-MeTHF has been shown to yield better purity with ChemMatrix® resin compared to polystyrene resins.
-
-
Poor Reagent Solubility: The solubility of protected amino acids and coupling reagents can be lower in some green solvents compared to DMF.
-
Solution: Ensure your reagents are fully dissolved before starting the coupling reaction. Binary solvent mixtures, such as those containing DMSO, can enhance the solubility of reagents.[3] For instance, binary mixtures of DMSO with ethyl acetate (EtOAc), 1,3-dioxolane (DOL), or 2-methyltetrahydrofuran (2-MeTHF) have been shown to effectively dissolve reagents.[1]
-
-
Suboptimal Reaction Conditions: Coupling kinetics can vary in different solvent systems.
-
Solution: Increasing the reaction temperature can often improve coupling efficiency, especially for sterically hindered amino acids. For example, when using 2-MeTHF for the synthesis of a challenging peptide, performing the coupling and Fmoc removal steps at 40°C significantly improved the purity.[4] Additionally, extending the coupling time or performing a double coupling for difficult residues can be beneficial.
-
Q2: I am observing significant peptide aggregation with my hydrophobic sequence in a green solvent. How can I mitigate this?
A2: Peptide aggregation, particularly with hydrophobic sequences, can hinder synthesis by blocking reactive sites.
-
Solvent Choice: The choice of solvent plays a crucial role in minimizing aggregation.
-
Solution: Employing solvent mixtures can disrupt the hydrogen bonding that leads to aggregation. Adding chaotropic salts or nonionic detergents to the reaction mixture can also be effective.
-
-
Temperature: Higher temperatures can help to break up aggregates.
-
Solution: Performing the synthesis at an elevated temperature, if your peptide and protecting groups are stable, can be beneficial. Microwave-assisted SPPS in green solvents like N-butylpyrrolidinone (NBP) has been shown to be effective.
-
-
Resin and Linker: The solid support can influence aggregation.
-
Solution: Using a low-loading resin can increase the distance between peptide chains, reducing intermolecular aggregation.
-
Q3: How can I minimize racemization when using eco-friendly solvents?
A3: Racemization is a critical side reaction that can compromise the biological activity of the final peptide.
-
Solvent and Additives: The polarity of the solvent and the choice of additives are key factors.
-
Solution: Less polar solvents tend to reduce racemization.[5] N-butylpyrrolidinone (NBP) has been shown to result in lower or equal levels of racemization compared to DMF for amino acids prone to this side reaction.[5][6] The use of additives like OxymaPure® in combination with DIC (N,N'-diisopropylcarbodiimide) in 2-MeTHF has been reported to yield low levels of racemization.
-
-
Coupling Reagents: The choice of coupling reagent is also important.
-
Solution: Using urethane-protected amino acids (U-NCA) or employing coupling reagents known to suppress racemization can be effective.
-
Q4: I am seeing a high level of aspartimide formation in my peptide containing an Asp residue. What can I do?
A4: Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs, and is often promoted by the use of piperidine for Fmoc deprotection.
-
Solvent Choice: The solvent can influence the rate of aspartimide formation.
-
Deprotection Conditions: Modifying the Fmoc deprotection step can be highly effective.
-
Solution: Reducing the Fmoc deprotection time can help minimize this side reaction. For example, a deprotection protocol of 2 x 5-10 minutes might be useful for suppressing diketopiperazine formation, a related side reaction.[1] Using a less basic deprotection reagent or adding a scavenger to the deprotection solution can also be beneficial.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies comparing the performance of eco-friendly solvent systems to the traditional solvent, DMF.
Table 1: Comparison of Crude Peptide Purity in Different Solvent Systems
| Peptide Sequence | Solvent System | Crude Purity (%) | Reference |
| Aib-enkephalin | 2-MeTHF/EtOAc | 87.1 | [4] |
| Aib-enkephalin | DMF/DCM (Standard) | 75.2 | [4] |
| Model Peptide 1 | NBP | >95 | [5] |
| Model Peptide 1 | DMF | ~90 | [5] |
| Aib-ACP decapeptide | 2-MeTHF/EtOAc (40°C) | 87.1 | [4] |
| Aib-ACP decapeptide | DMF/DCM (Standard) | 82.3 | [4] |
| Octreotide (reduced) | Cyrene/DMC | Comparable to DMF | [7] |
Table 2: Impact of Solvent on Side Reactions
| Side Reaction | Peptide Sequence | Solvent System | Level of Side Product (%) | Reference |
| Racemization (Fmoc-His(Trt)-OH) | Model Dipeptide | NBP | Lower than DMF | [5] |
| Racemization (Fmoc-Cys(Trt)-OH) | Model Dipeptide | NBP | Similar to DMF | [5] |
| Aspartimide Formation | Model Peptide | NBP | Significantly lower than DMF | [5][6] |
| Aspartimide Formation | Model Peptide | DMF | Higher than NBP | [5][6] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using N-Butylpyrrolidinone (NBP)
This protocol outlines a standard cycle for Fmoc-based SPPS using NBP as the primary solvent.
-
Resin Swelling: Swell the resin in NBP for at least 30 minutes before the first synthesis cycle.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in NBP for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in NBP for 10 minutes.
-
-
Washing: Wash the resin thoroughly with NBP (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in NBP.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) and allow for pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. A monitoring test (e.g., Kaiser test) can be performed to ensure completion.
-
-
Washing: Wash the resin with NBP (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2) and wash thoroughly with NBP, followed by dichloromethane (DCM) and isopropanol (IPA). Dry the resin under vacuum before cleavage.
Protocol 2: SPPS using a DMSO-based Binary Solvent Mixture (e.g., TEP-DMSO 3:1)
This protocol is adapted for a binary mixture of Triethyl phosphate (TEP) and Dimethyl sulfoxide (DMSO).
-
Resin Swelling: Swell the Fmoc-Ramage resin in the TEP-DMSO (3:1) mixture for 30 minutes.
-
Fmoc Deprotection:
-
Perform two treatments with 20% piperidine in TEP-DMSO (3:1) for 1 and 10 minutes, respectively.
-
-
Washing: Wash the resin with the TEP-DMSO (3:1) mixture.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., 3 equivalents) and coupling reagents (e.g., DIC/OxymaPure, 3 equivalents each) in the TEP-DMSO (3:1) solvent.
-
Pre-activate the solution for 3 minutes.
-
Add the activated mixture to the resin and stir for 1 hour. To ensure complete coupling, an additional 1 equivalent of DIC can be added after 30 minutes.
-
-
Washing: Wash the resin with the TEP-DMSO (3:1) mixture.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Finalization: After the final coupling, wash the peptide-bound resin and dry it for subsequent cleavage.
Visual Guides
References
- 1. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-D-Asp(OMe)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the risk of aspartimide formation. This side reaction can lead to a mixture of impurities, including β-peptides and racemized products, which are often difficult to separate and can compromise the yield and purity of the final product.[1][2] The choice of the side-chain protecting group is a critical factor in mitigating this issue.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) results for peptides synthesized using Boc-D-Asp(OMe)-OH versus other common aspartic acid protecting groups in Boc-based Solid Phase Peptide Synthesis (SPPS).
Comparative Performance of Aspartic Acid Protecting Groups in Boc-SPPS
The primary goal when selecting a side-chain protecting group for aspartic acid in Boc-SPPS is to minimize the formation of aspartimide. This side reaction is influenced by the steric hindrance of the protecting group and the conditions used during synthesis and cleavage. While Fmoc-chemistry has seen the development of numerous specialized protecting groups to combat this issue, key alternatives also exist within the Boc-chemistry framework.
The table below summarizes the relative performance of common side-chain protecting groups for Boc-Asp-OH based on their propensity to lead to aspartimide-related impurities, which are subsequently detected via HPLC analysis.
| Protecting Group | Structure | Relative Propensity for Aspartimide Formation | Key Considerations |
| Methyl Ester (OMe) | -OCH₃ | Moderate to High | The small size offers minimal steric hindrance, making it susceptible to intramolecular cyclization. |
| Benzyl Ester (OBzl) | -OCH₂-C₆H₅ | High | A common choice in Boc chemistry, but it is known to be prone to aspartimide formation.[3][4] |
| Cyclohexyl Ester (OcHx) | -O-C₆H₁₁ | Low | The bulky cyclohexyl group provides significant steric hindrance, which effectively suppresses the side reaction.[4] It is often the preferred choice for problematic sequences. |
Key Side Reaction: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization where the backbone nitrogen atom following the aspartic acid residue attacks the side-chain carbonyl group.[2] This reaction is problematic as the resulting succinimide intermediate can be opened by nucleophiles to yield not only the desired α-peptide but also the isomeric β-peptide. Furthermore, the intermediate is chirally labile, leading to racemization of the aspartic acid residue.[5] These byproducts often have similar retention times in HPLC, making purification challenging.[5][6]
Caption: Mechanism of Aspartimide Formation.
Experimental Protocols
Protocol 1: Boc-SPPS for a Model Peptide
This protocol outlines a standard manual cycle for incorporating an amino acid using Boc chemistry on a 0.1 mmol scale.
-
Resin Preparation: Swell 0.1 mmol of MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 minute.
-
Drain and repeat the 50% TFA/DCM treatment for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound, 0.4 mmol) and an activating agent (e.g., HBTU, 0.38 mmol) in DMF.
-
Add DIPEA (0.8 mmol) to the amino acid solution to begin pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle is repeated for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, treat the resin with anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
Caption: General Boc-SPPS Workflow.
Protocol 2: Reversed-Phase HPLC Analysis of Crude Peptide
RP-HPLC is the standard method for determining the purity of a synthetic peptide.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[1][9]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][9]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a typical starting point for analytical runs.[1][10]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[1]
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample before injection.
Caption: HPLC Analysis Workflow for Peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Researcher's Guide to Mass Spectrometry Validation of D-Aspartic Acid Peptides
For researchers, scientists, and drug development professionals, the accurate identification and quantification of peptides containing D-aspartic acid (D-Asp) is a critical analytical challenge. The subtle stereochemical difference between D-Asp and its L-enantiomer can significantly impact a peptide's biological activity, safety, and efficacy. This guide provides an objective comparison of three prominent mass spectrometry-based methods for the validation of D-Asp-containing peptides, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The validation of D-aspartic acid-containing peptides by mass spectrometry primarily relies on three distinct approaches: Chiral Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Direct Separation on a Chiral Stationary Phase coupled with LC-MS/MS, and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). Each method offers a unique set of advantages and limitations in terms of sensitivity, reproducibility, and workflow complexity.
Method 1: Chiral Derivatization LC-MS/MS
This widely adopted method involves reacting the peptide hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDVA), to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard reversed-phase LC column and detected by MS/MS.
Advantages:
-
High sensitivity and selectivity.
-
Utilizes standard, readily available LC columns.
-
Well-established and extensively documented protocols.
Disadvantages:
-
Requires an additional derivatization step, which can be time-consuming and may introduce artifacts.
-
Potential for incomplete derivatization or side reactions.
-
Risk of racemization during the initial peptide hydrolysis step, although using deuterated acid can help to identify and exclude these instances.[1]
Method 2: Direct Chiral LC-MS/MS
This approach employs a chiral stationary phase (CSP) in the liquid chromatography column to directly separate the enantiomers of the intact peptide or its constituent amino acids after hydrolysis. The separated enantiomers are then introduced into the mass spectrometer for detection and quantification. Common CSPs include those based on macrocyclic glycopeptides like teicoplanin.
Advantages:
-
Simpler sample preparation with no derivatization step, reducing the risk of artifacts.[2]
-
Direct analysis of the peptide or amino acid enantiomers.
Disadvantages:
-
Chiral stationary phases can be more expensive and may have a shorter lifespan than conventional columns.
-
Method development can be more complex, requiring careful optimization of mobile phase composition for effective chiral recognition.
-
May exhibit lower sensitivity for certain analytes compared to derivatization methods.
Method 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. Diastereomeric peptides, having different three-dimensional structures, will exhibit different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. This technique can often achieve baseline or near-baseline separation of D- and L-peptide isomers.
Advantages:
-
Rapid, gas-phase separation on the millisecond timescale.[3]
-
Provides structural information (collision cross-section) in addition to mass-to-charge ratio.
-
Can resolve isomers that are difficult to separate by chromatography alone.[4][5]
Disadvantages:
-
Requires specialized instrumentation that may not be as widely available.
-
The resolution may not be sufficient for all isomeric peptide pairs.
-
Quantification can be more complex compared to established LC-MS methods.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the Chiral Derivatization and Direct Chiral LC-MS/MS methods based on data reported in the literature. It is important to note that performance metrics can vary depending on the specific peptide, sample matrix, and instrumentation used.
| Performance Metric | Chiral Derivatization LC-MS/MS | Direct Chiral LC-MS/MS |
| Limit of Detection (LOD) | As low as 0.52 pg/µL for free D-Asp.[2] For derivatized amino acids, LODs can be in the low nanomolar range (e.g., ≤100 nM).[6] | 0.52 pg/µL for free D-Asp.[2] |
| Limit of Quantification (LOQ) | 1.57 pg/µL for free D-Asp.[2] | 1.57 pg/µL for free D-Asp.[2] |
| Linearity (R²) | Excellent linearity is typically achieved (R² > 0.98).[6] | Good linearity is reported for calibration curves.[2] |
| Reproducibility (%RSD) | High reproducibility with RSD values often below 5% for peak resolutions.[7][8] For retention times, RSD is typically less than 1%.[6] | Good reproducibility is achievable with optimized methods. |
| Resolution | Peak resolutions greater than 1.5 are commonly reported for diastereomers.[7][8] | Baseline or near-baseline separation of enantiomers can be achieved with suitable chiral columns. |
Experimental Workflows and Protocols
To provide a practical understanding of these methods, the following sections detail the experimental workflows and key protocols.
Experimental Workflow: Chiral Derivatization LC-MS/MS
The following diagram illustrates the typical workflow for the validation of D-Asp-containing peptides using chiral derivatization.
Caption: Workflow for D-Aspartic Acid Peptide Validation via Chiral Derivatization.
Detailed Experimental Protocols
This protocol is adapted from established methods for the analysis of amino acid enantiomers.[1]
1. Peptide Hydrolysis: a. Place the peptide sample (approximately 100 µg) in a hydrolysis tube. b. Add 200 µL of 6 M deuterated hydrochloric acid (DCl) to the tube. The use of DCl helps to identify any racemization that occurs during hydrolysis, as the α-carbon will incorporate a deuterium atom, resulting in a +1 Da mass shift. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, evaporate the sample to dryness. e. Re-dissolve the residue in 50 µL of deionized water.
2. Derivatization with Marfey's Reagent (FDAA): a. To the amino acid solution, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone. c. Vortex the mixture and incubate at 37°C for 60 minutes. d. Quench the reaction by adding 20 µL of 1 N HCl. e. Dilute the reaction mixture with an appropriate volume of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis: a. LC Column: Standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 5-95% B over 15 minutes). e. Flow Rate: 0.3 mL/min. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MS/MS Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the D- and L-Asp derivatives.
This protocol outlines a general procedure for direct chiral separation.[2]
1. Sample Preparation: a. If analyzing the intact peptide, dissolve the peptide in a suitable solvent compatible with the mobile phase. b. If analyzing the constituent amino acids, perform acid hydrolysis as described in Protocol 1, step 1. After hydrolysis and drying, reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis: a. LC Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T, 4.6 x 100 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in 2% acetonitrile/water. c. Mobile Phase B: 0.009% formic acid in methanol. d. Gradient: A gradient optimized for the separation of the D- and L-enantiomers (e.g., 50-95% B over 6 minutes). e. Flow Rate: 0.5 mL/min. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MS/MS Method: Use MRM for targeted quantification of the D- and L-Asp.
This protocol provides a general framework for IMS-MS analysis of isomeric peptides.[3]
1. Sample Preparation: a. Dissolve the isomeric peptide mixture in a solvent suitable for direct infusion or LC-MS, typically containing a low concentration of an organic solvent and a volatile acid (e.g., 10 mM ammonium acetate in 50:50 acetonitrile:water).
2. IMS-MS Analysis: a. Introduction Method: Direct infusion via electrospray ionization (ESI) or coupled with an LC system. b. Ion Mobility Spectrometer: A commercial IMS-MS system (e.g., traveling wave or trapped ion mobility). c. IMS Parameters: Optimize IMS parameters such as wave velocity, wave height, and drift gas pressure to achieve the best separation of the isomeric peptides. Multiple passes through a cyclic ion mobility device can enhance resolution.[4] d. Mass Spectrometer: A time-of-flight (TOF) or other high-resolution mass analyzer. e. Data Analysis: Analyze the arrival time distributions (ATDs) or mobilograms to resolve the different isomers. The collision cross-section (CCS) for each isomer can be calculated and used for identification.
Conclusion
The choice of method for the mass spectrometric validation of D-aspartic acid-containing peptides depends on the specific research needs, available instrumentation, and the complexity of the sample. Chiral derivatization LC-MS/MS offers high sensitivity and is a robust, well-established technique. Direct chiral LC-MS/MS provides a more straightforward workflow by eliminating the derivatization step. Ion Mobility Spectrometry-Mass Spectrometry is a powerful, emerging technique that offers an orthogonal separation dimension, enabling the resolution of challenging isomeric mixtures. By understanding the principles, performance, and protocols of each method, researchers can select the most appropriate approach to confidently validate the stereochemical integrity of their peptides.
References
- 1. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and sensitive detection of D-Aspartic acid in Crystallin by chiral derivatized liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of Peptides Containing Boc-D-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of peptide building blocks and their resulting oligomers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing the protected amino acid Boc-D-Asp(OMe)-OH. We will compare its spectral features with a common alternative, Fmoc-D-Asp(OtBu)-OH, and provide detailed experimental protocols and data to aid researchers in their analytical endeavors.
Introduction to Protected Aspartic Acid in Peptide Synthesis
Aspartic acid, with its carboxylic acid side chain, requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of both the N-terminal protecting group (e.g., Boc or Fmoc) and the side-chain protecting group (e.g., methyl ester or tert-butyl ester) significantly influences the synthesis strategy and the subsequent characterization of the peptide. This compound is a commonly used building block, particularly in Boc-based SPPS. Its counterpart in Fmoc chemistry is often Fmoc-D-Asp(OtBu)-OH. Understanding their distinct NMR signatures is crucial for reaction monitoring, quality control, and final product verification.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and a representative alternative, Fmoc-D-Asp(OtBu)-OH. These values are essential for identifying the presence and integrity of these residues within a peptide sequence.
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| This compound | Boc (9H) | ~1.45 | s | CDCl₃ |
| α-H | ~4.5-4.7 | m | CDCl₃ | |
| β-CH₂ | ~2.8-3.0 | m | CDCl₃ | |
| OMe (3H) | ~3.70 | s | CDCl₃ | |
| NH | ~5.3 | d | CDCl₃ | |
| Fmoc-D-Asp(OtBu)-OH | Fmoc (aromatic H) | ~7.3-7.8 | m | CDCl₃ |
| Fmoc (aliphatic H) | ~4.2-4.5 | m | CDCl₃ | |
| α-H | ~4.6-4.8 | m | CDCl₃ | |
| β-CH₂ | ~2.8-3.1 | m | CDCl₃ | |
| OtBu (9H) | ~1.46 | s | CDCl₃ | |
| NH | ~5.5 | d | CDCl₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| This compound | Boc (C(CH₃)₃) | ~28.3 | CDCl₃ |
| Boc (C(CH₃)₃) | ~80.0 | CDCl₃ | |
| α-C | ~50.0 | CDCl₃ | |
| β-CH₂ | ~36.0 | CDCl₃ | |
| OMe | ~52.0 | CDCl₃ | |
| C=O (Boc) | ~155.5 | CDCl₃ | |
| C=O (α-COOH) | ~175.0 | CDCl₃ | |
| C=O (β-COOMe) | ~171.0 | CDCl₃ | |
| Fmoc-D-Asp(OtBu)-OH | Fmoc (aromatic C) | ~120-144 | CDCl₃ |
| Fmoc (CH, CH₂) | ~47, 67 | CDCl₃ | |
| α-C | ~51.0 | CDCl₃ | |
| β-CH₂ | ~37.0 | CDCl₃ | |
| OtBu (C(CH₃)₃) | ~28.0 | CDCl₃ | |
| OtBu (C(CH₃)₃) | ~82.0 | CDCl₃ | |
| C=O (Fmoc) | ~156.0 | CDCl₃ | |
| C=O (α-COOH) | ~176.0 | CDCl₃ | |
| C=O (β-COOtBu) | ~170.0 | CDCl₃ |
Note: Chemical shifts are approximate and can vary.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are generalized protocols for sample preparation and NMR analysis of peptides containing these protected residues.
Peptide Synthesis: Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol describes a standard method for synthesizing a dipeptide for NMR analysis.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the amino acid methyl ester hydrochloride (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or HBTU (1.1 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the peptide.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
1D NMR Spectroscopy (¹H and ¹³C):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the peptide backbone connectivity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of a dipeptide containing this compound.
Caption: Workflow for dipeptide synthesis and NMR analysis.
Signaling Pathways in NMR Data Interpretation
The interpretation of 2D NMR spectra follows a logical pathway to assign the chemical shifts to the correct atoms in the peptide. The following diagram illustrates this process.
Caption: Pathway for 2D NMR data interpretation.
Conclusion
The NMR characterization of peptides containing this compound provides a wealth of structural information. By comparing the experimental data with known chemical shifts and utilizing a suite of 1D and 2D NMR experiments, researchers can confidently verify the successful incorporation and integrity of this protected amino acid. Understanding the differences in NMR spectra between various protecting group strategies, such as Boc/OMe versus Fmoc/OtBu, is essential for accurate analysis in modern peptide chemistry. This guide serves as a foundational resource for scientists and professionals in the field, enabling more efficient and accurate characterization of synthetic peptides.
A Comparative Guide to Boc-D-Asp(OMe)-OH and Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The incorporation of D-aspartic acid, a non-canonical amino acid often used to enhance peptide stability and modulate biological activity, presents unique challenges. This guide provides an objective comparison of two commonly used D-aspartic acid derivatives: Boc-D-Asp(OMe)-OH for use in Boc-SPPS, and Fmoc-D-Asp(OtBu)-OH for Fmoc-SPPS. This comparison is based on the principles of peptide chemistry, with a focus on performance, side reactions, and overall synthetic strategy.
At a Glance: Key Differences
| Feature | This compound | Fmoc-D-Asp(OtBu)-OH |
| SPPS Strategy | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Protection | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) |
| Side-Chain Protection | Methyl ester (-OMe) | tert-butyl ester (-OtBu) |
| Primary Challenge | Potential for side reactions during final strong acid cleavage (HF). | Base-catalyzed aspartimide formation during synthesis cycles. |
| Orthogonality | Partial (graduated acid lability)[1] | Fully Orthogonal[1] |
Performance Comparison: Boc vs. Fmoc for D-Aspartic Acid Integration
The choice between Boc and Fmoc strategies for incorporating D-aspartic acid hinges on a trade-off between the challenges presented by each methodology. The Fmoc strategy is generally favored for its milder conditions and amenability to automation[1]. However, the Boc strategy can be advantageous for long or aggregation-prone sequences[1][2].
Aspartimide Formation: A Critical Side Reaction
The primary challenge when incorporating aspartic acid is the formation of an aspartimide intermediate. This five-membered ring is formed by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl. This side reaction is problematic as it can lead to a mixture of byproducts, including racemization and the formation of difficult-to-separate α- and β-peptides[3][4][5].
-
In Fmoc-SPPS: Aspartimide formation is a significant concern due to the repeated use of a base (piperidine) for Fmoc deprotection[3][4]. The tert-butyl (-OtBu) protecting group of Fmoc-D-Asp(OtBu)-OH offers some steric hindrance to mitigate this, but it is often insufficient, especially in sequences containing Asp-Gly or Asp-Ser motifs[5].
-
In Boc-SPPS: Aspartimide formation is generally less prevalent during the synthesis cycles. This is because the N-terminal amine is protonated after the TFA deprotection step, rendering the backbone amide less nucleophilic. However, aspartimide formation can be promoted during the final, harsh acid cleavage step (e.g., with HF)[3]. The use of sterically hindered esters, such as cyclohexyl esters (OcHex), has been shown to reduce this side reaction in Boc chemistry[3][6][7]. The smaller methyl ester (-OMe) of this compound may offer less protection in this regard compared to bulkier alternatives.
Quantitative Data on Aspartimide Formation
While direct head-to-head quantitative data for this compound vs. Fmoc-D-Asp(OtBu)-OH is limited in the literature, studies on various side-chain protecting groups in Fmoc-SPPS highlight the impact of steric bulk on minimizing aspartimide formation.
| Derivative | Synthesis Conditions | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% piperidine in DMF, 200 min | High | |
| Fmoc-Asp(OMpe)-OH | 20% piperidine in DMF, 200 min | Moderate | |
| Fmoc-Asp(OBno)-OH | 20% piperidine in DMF, 200 min | Negligible |
This data is from a model peptide known to be prone to aspartimide formation (Scorpion toxin II fragment) and simulates a large number of deprotection cycles.
Experimental Workflows and Logical Relationships
The distinct chemical philosophies of Boc and Fmoc SPPS dictate their respective workflows.
Experimental Protocols
The following are generalized protocols for the incorporation of D-aspartic acid using Boc and Fmoc strategies. Optimization may be required based on the specific peptide sequence.
Protocol 1: Boc-SPPS Incorporation of this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin-bound amine with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 10 minutes. Wash the resin with DCM.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After completion of the synthesis, treat the resin with a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Fmoc-SPPS Incorporation of Fmoc-D-Asp(OtBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Decision-Making Guide
The choice between this compound and Fmoc-D-Asp(OtBu)-OH depends on several factors. The following flowchart can guide the decision-making process.
Conclusion and Recommendations
Both this compound and Fmoc-D-Asp(OtBu)-OH are effective reagents for the incorporation of D-aspartic acid in SPPS, each with its own set of advantages and challenges.
-
Fmoc-D-Asp(OtBu)-OH is compatible with the milder, more modern, and widely automated Fmoc-SPPS strategy. However, researchers must be vigilant about the potential for base-catalyzed aspartimide formation, particularly in susceptible sequences. For such cases, employing alternative, bulkier side-chain protecting groups or modified deprotection protocols is strongly recommended.
-
This compound is utilized in the classic Boc-SPPS approach, which can offer advantages for the synthesis of long or difficult sequences prone to aggregation[1]. While aspartimide formation is less of a concern during the synthesis cycles, the stability of the methyl ester side-chain protection during the final harsh acid cleavage needs to be considered, and the use of specialized, hazardous reagents like HF requires appropriate safety infrastructure.
Ultimately, the choice will depend on the specific peptide sequence, the scale of the synthesis, the available equipment, and the experience of the researcher. A thorough understanding of the underlying chemistry of both strategies is paramount for the successful synthesis of high-purity peptides containing D-aspartic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Boc Strategy: A Superior Approach for Synthesizing Challenging Peptide Sequences
For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that directly impacts the success of synthesizing complex peptides. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the workhorse for routine peptide synthesis due to its mild deprotection conditions, the tert-butyloxycarbonyl (Boc) strategy remains an indispensable tool, particularly for "difficult" sequences that are prone to aggregation, are highly hydrophobic, or are of significant length. This guide provides an objective comparison of the Boc and Fmoc strategies, highlighting the distinct advantages of the Boc approach for specific, challenging peptide sequences, supported by experimental data and detailed protocols.
The fundamental difference between the two methods lies in their Nα-protection and deprotection schemes. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by piperidine. This key distinction has profound implications for the synthesis of problematic peptides. The repetitive acidic treatment in Boc-SPPS protonates the N-terminus of the growing peptide chain, disrupting inter-chain hydrogen bonding and mitigating on-resin aggregation. In contrast, the neutral state of the peptide-resin after Fmoc deprotection can facilitate the formation of secondary structures, leading to incomplete reactions and lower purity of the final product.
Comparative Analysis: Boc vs. Fmoc for Difficult Sequences
| Feature | Boc Strategy | Fmoc Strategy | Advantage for Difficult Sequences |
| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF | Boc : Acidic conditions disrupt peptide aggregation. |
| Peptide State on Resin | Protonated (positively charged) | Neutral | Boc : Electrostatic repulsion between chains prevents aggregation. |
| Solubility of Protected Peptides | Generally higher | Can be lower, leading to precipitation | Boc : Better solvation of the growing peptide chain. |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Milder acid (TFA-based cocktails) | Fmoc : Milder cleavage is generally advantageous, but for difficult sequences, the robust nature of Boc cleavage can be beneficial. |
| Side Reactions | Risk of acid-sensitive side reactions (e.g., tert-butylation of Trp) | Risk of base-sensitive side reactions (e.g., aspartimide formation, diketopiperazine formation) | Both have sequence-dependent side reactions that need careful management. |
| Purity of Hydrophobic Peptides | Often higher | May be lower due to aggregation | Boc : Leads to cleaner crude product for hydrophobic sequences. |
| Overall Yield of Difficult Sequences | Can be significantly higher | Often lower due to incomplete reactions | Boc : More efficient synthesis for challenging peptides. |
Quantitative Data Presentation: Case Studies
The advantages of the Boc strategy for difficult sequences are evident in the synthesis of peptides notorious for their aggregation propensity, such as the Amyloid-beta (Aβ) peptide and certain hydrophobic sequences.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid-beta (1-42) | Standard Fmoc/tBu SPPS | 33 | Not Reported | [1] |
| Fmoc/tBu SPPS with Pseudoprolines | 57 | Not Reported | [1] | |
| Microwave-Assisted Fmoc/tBu SPPS | 87 | 67 | [1] | |
| Boc/Bzl SPPS | Generally higher than Fmoc for "difficult sequences" | Often higher for hydrophobic peptides | [1] | |
| VAVAG | Fmoc Chemistry | 61 | 75 | N/A |
| Boc Chemistry | 78 | 92 | N/A | |
| VIVIG | Fmoc Chemistry | 58 | 72 | N/A |
| Boc Chemistry | 75 | 90 | N/A |
Note: The data for Aβ(1-42) is a summary from multiple sources and direct head-to-head comparisons under identical conditions are limited. The data for VAVAG and VIVIG are representative examples illustrating the trend.
Experimental Protocols
Detailed methodologies for the manual solid-phase synthesis of a challenging hydrophobic peptide using both Boc and Fmoc strategies are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide
This protocol is designed to minimize aggregation and enhance coupling efficiency for hydrophobic sequences.
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.
-
Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.
-
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization (In situ):
-
Immediately proceed to the coupling step where the neutralization agent is included.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Perform the cleavage using a mixture of HF with a scavenger such as anisole or p-cresol for 1-2 hours at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide
This protocol incorporates strategies to mitigate aggregation commonly encountered with Fmoc chemistry for hydrophobic sequences.
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as a Wang or Rink Amide resin, with a low substitution level.
-
Swell the resin in DMF for at least 1-2 hours.
-
-
First Amino Acid Attachment:
-
Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20-40% piperidine in DMF for 5-10 minutes. Repeat once.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. For difficult couplings, consider extended coupling times or double coupling.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/triisopropylsilane (TIS)/water; 95:2.5:2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
-
Visualization of SPPS Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
References
A Researcher's Guide to Aspartic Acid Incorporation: A Cost-Benefit Analysis of Boc-D-Asp(OMe)-OH
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical decision that profoundly influences the efficiency, purity, and overall cost of peptide synthesis. The incorporation of aspartic acid, in particular, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a cascade of difficult-to-separate impurities. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Asp(OMe)-OH in peptide synthesis, with an objective comparison to its common alternatives.
Executive Summary
This compound is a valuable building block in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its primary advantages lie in the lower cost of Boc-protected amino acids in general and the potential for reduced aspartimide formation during the acidic deprotection steps compared to the base-labile Fmoc strategy. However, the harsher final cleavage conditions required in Boc-SPPS and the availability of advanced, albeit more expensive, Fmoc-protected aspartic acid derivatives designed to minimize side reactions, necessitate a careful evaluation of the cost-benefit trade-offs for each specific synthetic target.
Performance and Cost Comparison of Aspartic Acid Derivatives
The choice of protecting group strategy for aspartic acid dictates the entire synthetic approach, from resin selection to cleavage conditions. The following tables provide a comparative overview of this compound and its most common alternatives: Fmoc-D-Asp(OtBu)-OH and Z-D-Asp(OBzl)-OH.
Table 1: Cost Comparison of D-Aspartic Acid Derivatives
| Derivative | Supplier Example(s) | Typical Purity | Price per Gram (USD) |
| This compound | Sigma-Aldrich, MedChemExpress | ≥95% - 98% | ~$15 - $75 |
| Fmoc-D-Asp(OtBu)-OH | Sigma-Aldrich, CP Lab Safety | ≥98% | ~$1 - $43 |
| Z-D-Asp(OBzl)-OH | CookeChem, ChemPep | ≥95% | ~$0.88 - $7.80 |
Note: Prices are approximate and based on publicly available data from various suppliers for research-grade materials (1g to 100g quantities) as of late 2025. Prices are subject to change based on supplier, purity, and quantity.
Table 2: Performance Comparison of Aspartic Acid Protection Strategies
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-D-Asp(OtBu)-OH (Fmoc/tBu Strategy) | Z-D-Asp(OBzl)-OH (Solution Phase/Z-Strategy) |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Primarily Solution-Phase Synthesis |
| Nα-Deprotection Conditions | Acidic (e.g., TFA in DCM) | Basic (e.g., 20% piperidine in DMF) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Side-Chain Cleavage | Strong acid (e.g., HF, TFMSA) | Acidic (TFA) | Catalytic Hydrogenolysis |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | High, compatible with modern coupling reagents.[1] | Can be high, but requires purification after each step. |
| Risk of Aspartimide Formation | Lower during chain assembly due to protonation of the N-terminus after deprotection. Can occur during final strong acid cleavage.[2][3] | High risk during basic deprotection steps, especially for Asp-Gly or Asp-Ser sequences.[4][5] | Generally lower risk if coupling conditions are optimized.[2] |
| Orthogonality | Orthogonal to Fmoc and Z protecting groups.[2] | Orthogonal to acid-labile side-chain protecting groups.[] | Orthogonal to Boc and other acid-labile groups.[2] |
| Automation Compatibility | Compatible with automated Boc-SPPS synthesizers. | Highly compatible with automated Fmoc-SPPS synthesizers. | Not suitable for standard automated SPPS. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the incorporation of aspartic acid derivatives using different strategies.
Protocol 1: Boc-SPPS Incorporation of this compound
This protocol outlines a manual solid-phase synthesis cycle on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of this compound with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIEA to the resin slurry.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to prepare for the next cycle.
Protocol 2: Fmoc-SPPS Incorporation of Fmoc-D-Asp(OtBu)-OH
This protocol outlines a manual solid-phase synthesis cycle on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-D-Asp(OtBu)-OH, 3 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to prepare for the next deprotection cycle.
Visualizing Synthesis and Decision Making
To further clarify the processes and aid in decision-making, the following diagrams illustrate the synthesis workflow, a comparison of protection strategies, and a logical approach to selecting the appropriate aspartic acid derivative.
Figure 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow.
Figure 2: Comparison of Protection Strategy Pathways.
References
A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the side chain of aspartic acid is a critical determinant in the success of solid-phase peptide synthesis (SPPS). An ideal protecting group must exhibit stability throughout the iterative cycles of peptide elongation, be susceptible to cleavage under specific and orthogonal conditions, and, most importantly, minimize or prevent the notorious side reaction of aspartimide formation. This guide provides an objective comparison of commonly employed aspartic acid protecting groups, supported by available experimental data, to inform the rational design of peptide synthesis strategies.
Performance Comparison of Aspartic Acid Protecting Groups
The propensity for aspartimide formation is a key performance indicator for an aspartic acid protecting group. This side reaction, which can lead to a mixture of α- and β-peptides and racemization, is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][2] The choice of protecting group can significantly mitigate this issue.
Below is a summary of the performance of various protecting groups based on reported data. It is important to note that direct quantitative comparison can be challenging as the extent of aspartimide formation is influenced by multiple factors including the peptide sequence, coupling reagents, and deprotection conditions.[1]
| Protecting Group | Structure | Deprotection Conditions | Orthogonality | Advantages | Disadvantages & Side Reactions | Reported Aspartimide Formation |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[3] | Orthogonal to the base-labile Fmoc group.[3] | Widely used, commercially available, and compatible with standard Fmoc-SPPS. | Prone to aspartimide formation, especially in susceptible sequences.[1] | Can be significant, for example, 27% in an Asp(OtBu)-Cys(Acm) motif.[1] |
| Benzyl (OBn) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Orthogonal to Fmoc/tBu and Boc strategies.[3] | Stable to both acidic and basic conditions used in standard SPPS.[3] | Requires a metal catalyst which may need removal. Sensitive to sulfur-containing residues.[3] | Generally less prone to base-catalyzed aspartimide formation than OtBu, but can form aspartimide under strong acid cleavage conditions. |
| Cyclohexyl (OcHex) | -c-C₆H₁₁ | Strong acid (e.g., HF) | Used in Boc-SPPS, orthogonal to Fmoc. | Significantly reduces aspartimide formation compared to OBn in Boc-SPPS.[4][5] | Requires strong acid for cleavage. | Gave only 0.3% aspartimide after 24h treatment with DIEA, a 170-fold reduction compared to OBn.[5] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[6] | Orthogonal to both acid- and base-labile protecting groups.[6] | Allows for selective deprotection for on-resin modifications.[6] | Requires a palladium catalyst. | Can still be susceptible to aspartimide formation. |
| Bulky Alkyl Esters (e.g., OMpe, OEpe, OPhp, OBno) | e.g., -C(CH₃)(C₂H₅)₂ | Strong acid (e.g., TFA) | Orthogonal to the base-labile Fmoc group. | Increased steric hindrance significantly suppresses aspartimide formation.[1][7] | Can have lower coupling efficiency and higher cost.[7] | Asp(OBno) resulted in a 25% reduction of aspartimide formation compared to Asp(OtBu) in the synthesis of Teduglutide.[1] |
| Cyanosulfurylide (CSY) | Ylide Structure | Electrophilic halogen species (e.g., N-chlorosuccinimide)[2][8] | Orthogonal to standard acid/base and hydrogenolysis conditions.[2] | Completely suppresses aspartimide formation. Good solubility.[2][8] | Requires specific cleavage conditions and monitoring.[2] | No aspartimide was detected in the synthesis of teduglutide using Asp(CSY).[8] |
| Backbone Protection (e.g., Dmb) | Di- or trimethoxybenzyl group on the amide nitrogen | TFA[2] | N/A | Highly effective at preventing aspartimide formation by masking the attacking amide nitrogen.[2] | Can negatively impact coupling efficiency. Often used as a dipeptide cassette (e.g., Fmoc-Asp-Gly(Dmb)-OH).[7] | Can completely eliminate aspartimide formation.[7] |
Experimental Methodologies
The evaluation of aspartic acid protecting groups typically involves the solid-phase synthesis of a model peptide known to be prone to aspartimide formation, such as scorpion toxin II (VKDGYI) or peptides containing Asp-Gly sequences.[1][9] The general workflow is as follows:
-
Peptide Synthesis: The model peptide is synthesized on a solid support (e.g., Rink amide resin) using an automated or manual peptide synthesizer. The Fmoc/tBu strategy is commonly employed.[10] Different aspartic acid residues bearing the protecting groups to be compared are incorporated into the sequence.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed in each cycle, typically with a solution of 20% piperidine in DMF.[1] To test the stability of the protecting group, extended piperidine treatment can be applied.
-
Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus using standard coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).
-
Cleavage and Global Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For acid-labile groups, a cocktail of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) is typically used.[6]
-
Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the amount of the desired peptide versus the aspartimide-related byproducts.[8] The identity of the products is confirmed by mass spectrometry (MS).
Logical Framework for Protecting Group Selection
The choice of an aspartic acid protecting group is a multifactorial decision that depends on the overall synthetic strategy. The following diagram illustrates the key considerations:
Conclusion
The prevention of aspartimide formation is a paramount concern in the synthesis of aspartic acid-containing peptides. While the standard tert-butyl ester is widely used, it often leads to significant side product formation in susceptible sequences. For challenging syntheses, the use of sterically hindered ester protecting groups, backbone protection strategies, or innovative non-ester-based protecting groups like cyanosulfurylide offers superior performance by minimizing or completely suppressing aspartimide formation.[1][2][7] The choice of the protecting group should be carefully considered based on the specific peptide sequence, the overall synthetic scheme, and the desired purity of the final product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Analytical Validation of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of synthetic peptides is increasingly being realized in modern medicine. Their unique properties, bridging the gap between small molecules and large biologics, necessitate a robust and specific analytical validation workflow to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of the key analytical techniques employed in the validation of synthetic peptides, complete with experimental protocols and supporting data to aid researchers in navigating the complex regulatory landscape.
The Analytical Validation Workflow: A Step-by-Step Overview
The analytical validation of synthetic peptides is a multi-faceted process designed to demonstrate that the chosen analytical procedures are suitable for their intended purpose. This workflow is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) guidelines providing a foundational framework.
A typical analytical validation workflow involves the characterization of the peptide's physicochemical properties, confirmation of its primary structure, quantification of its purity, and identification and quantification of any impurities. This process ensures that the synthetic peptide consistently meets predefined quality standards.
Figure 1: A high-level overview of the analytical validation workflow for synthetic peptides.
Comparison of Key Analytical Techniques
The selection of appropriate analytical techniques is critical for a successful validation program. The following table provides a comparison of the most commonly employed methods for the analysis of synthetic peptides.
| Analytical Method | Primary Application | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | Purity assessment and quantification of impurities. | Retention time, peak area (% purity). | High resolution and sensitivity, robust and reproducible. | May not separate all co-eluting impurities, limited structural information. |
| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequencing, and impurity identification. | Mass-to-charge ratio (m/z), fragmentation patterns. | High sensitivity and specificity, provides detailed structural information.[1] | Can be complex to operate, potential for ion suppression. |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and net peptide content. | Molar ratios of constituent amino acids. | Provides an absolute measure of peptide quantity. | Destructive to the sample, does not provide sequence information.[2] |
| Ion Mobility Spectrometry (IMS) | Separation of isomers and conformers, enhanced impurity profiling. | Ion mobility (drift time), collisional cross-section. | Can separate species with the same mass-to-charge ratio, provides an additional dimension of separation.[3][4] | Not as widely available as HPLC or MS. |
| Multi-Attribute Method (MAM) | Simultaneous identification, quantification, and monitoring of multiple critical quality attributes (CQAs). | Comprehensive peptide map with quantitative data on modifications and impurities. | Streamlines testing by combining multiple analyses into one, provides a holistic view of the product.[4] | Requires sophisticated instrumentation and data analysis software. |
Detailed Experimental Protocols
Detailed and well-documented experimental protocols are a cornerstone of analytical validation. The following sections provide standardized methodologies for key analytical techniques.
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide and quantify related impurities.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample
-
Reference standard
Procedure:
-
Sample Preparation: Dissolve the peptide sample and reference standard in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 60 31 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity of the main peak relative to the total peak area. Identify and quantify any impurities by comparing their retention times and peak areas to those of the reference standard or by using relative response factors.
Protocol 2: Intact Mass Analysis by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic peptide.
Materials:
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
LC system (for LC-MS)
-
Solvent: 0.1% Formic acid in 50:50 water/acetonitrile
-
Peptide sample
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the analysis solvent to a final concentration of approximately 10 µM.[5]
-
Mass Spectrometric Conditions (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Mass Range: m/z 300-2000
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic or average molecular weight of the peptide. Compare the experimentally determined molecular weight to the theoretical molecular weight.
Protocol 3: Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition of the synthetic peptide.
Procedure:
-
Hydrolysis: Subject the peptide sample to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[2]
-
Derivatization: Derivatize the amino acids to make them detectable by UV or fluorescence.
-
Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: Calculate the molar ratio of each amino acid and compare it to the theoretical composition based on the peptide sequence.
Performance Characteristics and Acceptance Criteria
The validation of an analytical method involves the assessment of several performance characteristics. The following table summarizes these characteristics and provides typical acceptance criteria based on ICH guidelines.[6][7][8]
| Performance Characteristic | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The method should be able to resolve the main peak from impurities and degradation products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the active pharmaceutical ingredient (API). |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for the API assay. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for the assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, temperature, or mobile phase composition are varied slightly. |
Signaling Pathway Visualization
Understanding the mechanism of action of a therapeutic peptide often involves elucidating its interaction with cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate two common signaling pathways targeted by synthetic peptides.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of synthetic peptides used in the treatment of type 2 diabetes. They mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion.
Figure 2: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
CGRP Receptor Signaling Pathway
Calcitonin gene-related peptide (CGRP) receptor antagonists are used for the treatment of migraine. They block the binding of CGRP, a potent vasodilator, to its receptor, thereby preventing the cascade of events that lead to migraine pain.[9][10][11][12][13]
Figure 3: Overview of the CGRP receptor signaling pathway involved in vasodilation and pain transmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and quantifying impurities in Boc-D-Asp(OMe)-OH synthesis
A Comparative Guide to Identifying and Quantifying Impurities in Boc-D-Asp(OMe)-OH Synthesis
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the safety and efficacy of the final product. This compound is a critical building block in the synthesis of complex peptides and pharmaceuticals.[1][2][3] This guide provides a comparative analysis of potential impurities arising during its synthesis, methods for their identification and quantification, and strategies for purification.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound, like many protected amino acids, can be susceptible to the formation of various impurities. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed. A primary concern in the synthesis of aspartic acid derivatives is the formation of aspartimide, which can lead to the generation of β-aspartyl peptides and racemized products in subsequent peptide synthesis steps.[4][5]
Common Impurities in this compound Synthesis
| Impurity | Structure | Origin | Potential Impact |
| D-Aspartic Acid | H-D-Asp-OH | Incomplete protection of the amino group. | Can lead to the formation of undesired peptide sequences. |
| Boc-D-Aspartic Acid | Boc-D-Asp-OH | Incomplete esterification of the side-chain carboxylic acid. | May interfere with subsequent coupling reactions. |
| Di-Boc-D-Aspartic Acid Methyl Ester | Boc-NH-CH(COOMe)-CH2-COO-Boc | Over-protection during the introduction of the Boc group. | Can hinder deprotection steps later in the synthesis. |
| L-Enantiomer | Boc-L-Asp(OMe)-OH | Racemization during synthesis. | Compromises the stereochemical purity of the final peptide. |
| Aspartimide Derivative | A cyclic imide formed from the aspartic acid side chain. | Base-catalyzed cyclization, particularly during Boc deprotection in peptide synthesis.[5][6][7] | Leads to the formation of difficult-to-separate α- and β-peptide impurities.[5] |
| Residual Solvents | e.g., Dichloromethane, Ethyl Acetate | Incomplete removal during workup and purification. | Can be toxic and may affect downstream reactions. |
| Reagents | e.g., Dicyclohexylcarbodiimide (DCC), Di-tert-butyl dicarbonate (Boc₂O) | Unreacted starting materials or byproducts of the coupling/protection steps. | Can interfere with analytical methods and subsequent reactions. |
Comparative Analysis of Synthetic Routes and Impurity Profiles
| Synthetic Route | Key Steps | Common Impurities | Purity (Typical) |
| Route A: Direct Protection and Esterification | 1. Boc protection of D-Aspartic acid. 2. Methyl esterification of the side chain. | Unreacted D-Aspartic Acid, Boc-D-Aspartic Acid, Di-Boc derivative. | 95-98% |
| Route B: From a Pre-formed Ester | 1. Synthesis of D-Aspartic acid dimethyl ester. 2. Selective hydrolysis of the α-ester. 3. Boc protection. | Residual dimethyl ester, over-hydrolyzed diacid. | 97-99% |
Experimental Protocols for Impurity Identification and Quantification
Accurate identification and quantification of impurities are crucial for quality control. The following are standard analytical techniques employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for assessing the purity of peptides and protected amino acids.[8][9]
Protocol for Purity Assessment by Analytical RP-HPLC:
-
Materials and Reagents:
-
Crude or purified this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the main peak and to identify impurities by their mass-to-charge ratio.
Protocol for LC-MS Analysis:
-
Instrumentation and Conditions:
-
Couple the HPLC system described above to a mass spectrometer (e.g., electrospray ionization - ESI).
-
The LC conditions can be similar to those for RP-HPLC analysis.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of this compound (247.25 g/mol ).
-
Analyze the masses of major impurity peaks to help identify their structures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities with distinct chemical shifts.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Look for unexpected signals that may correspond to impurities. The relative integration of these signals can be used for quantification against the main product peaks.
-
Comparison of Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities.
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities in a specific solvent system. | Cost-effective, scalable, can yield high purity product. | Not effective for impurities with similar solubility; can have lower recovery. |
| Silica Gel Column Chromatography | Separation based on polarity.[10] | Highly effective for a wide range of impurities. | Can be time-consuming and requires significant solvent volumes; not always easily scalable. |
| Preparative HPLC | Similar to analytical RP-HPLC but on a larger scale to isolate the pure compound.[10] | Provides very high purity; effective for difficult-to-separate impurities. | Expensive, requires specialized equipment, limited by column capacity. |
Visualizing Workflows and Relationships
Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
General Workflow for Impurity Analysis
Caption: A general workflow for the identification and quantification of impurities.
Decision Logic for Purification Method Selection
Caption: A decision tree for selecting an appropriate purification method.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Boc-Arg(Boc)2-OH in Peptide Validation
In the precise world of peptide synthesis, the choice of protected amino acids is a critical determinant of success, directly impacting yield, purity, and the overall efficiency of the process. For researchers, scientists, and professionals in drug development, the incorporation of arginine, a strongly basic and nucleophilic amino acid, presents unique challenges. This guide provides an objective, data-driven comparison of Boc-Arg(Boc)2-OH , a commonly used protected arginine derivative, against its principal alternatives in peptide synthesis.
The guanidinium side chain of arginine requires robust protection to prevent unwanted side reactions during peptide assembly. Boc-Arg(Boc)2-OH offers a strategy where both the α-amino group and the guanidinium side chain are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. This approach is particularly noted for its application in both solution-phase and solid-phase peptide synthesis (SPPS).[1] However, its utility is often debated due to a significant side reaction: δ-lactam formation.[2]
Performance Comparison of Arginine Derivatives
The performance of Boc-Arg(Boc)2-OH is best understood in comparison to other commonly employed protected arginine derivatives. The primary alternatives include those used in Boc-chemistry SPPS, such as Boc-Arg(Tos)-OH , and those used in the more contemporary Fmoc-chemistry SPPS, like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH .
A critical factor in the selection of a protected arginine is its propensity to form an inactive δ-lactam during the carboxyl group activation step.[1] This intramolecular cyclization terminates the peptide chain, leading to deletion sequences and significantly reducing the yield of the target peptide.[1][2]
| Parameter | Boc-Arg(Boc)2-OH | Boc-Arg(Tos)-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Primary Side Reaction | High propensity for δ-lactam formation[3][4][5] | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[3] | δ-lactam formation (lower than (Boc)2)[5] | Potential for side reactions during removal by catalytic hydrogenation[5] |
| δ-Lactam Formation (%) | ~60%[5] | Data not readily available, but generally lower than (Boc)2[4] | ~12%[5] | ~3%[6] |
| Coupling Efficiency (%) | Can be significantly lower (e.g., ~28% in one study)[3][5] | Generally high[3] | High (>99% in one study)[5] | High (>99% in one study)[6] |
| Side-Chain Deprotection | Mild acidolysis (e.g., TFA)[3] | Strong acid (Anhydrous HF)[3] | Moderate acidolysis (e.g., TFA)[1] | Catalytic Hydrogenation or SnCl2[5] |
| Chemistry | Boc-SPPS | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS |
| Key Advantage | Mild deprotection conditions compatible with Nα-Boc removal[3] | Robust and reliable with high coupling efficiency[3] | Balance of stability and ease of deprotection[7] | Low tendency for δ-lactam formation[5] |
| Key Disadvantage | High risk of synthesis failure due to δ-lactam formation[3] | Harsh HF cleavage required, potential for side reactions[3] | More expensive than other derivatives[5] | Removal can be problematic for certain sequences[5] |
Experimental Protocols
To ensure a rigorous and reproducible comparison of arginine derivatives in peptide synthesis, the following experimental protocols are recommended.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A short prewash of 1-2 minutes is followed by a 20-30 minute reaction time.
-
Washing: Thoroughly wash the resin with DCM to remove TFA.
-
Neutralization: Neutralize the resin-bound peptide with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and then with dimethylformamide (DMF).
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
For peptides synthesized with Boc-Arg(Boc)2-OH : Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[3]
-
For peptides synthesized with Boc-Arg(Tos)-OH : Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour.[3]
-
Peptide Validation Protocol
-
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain the crude peptide powder.
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to assess purity. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Quantify the main peptide peak area relative to the total peak area to determine purity.
-
-
Mass Spectrometry (MS) Analysis:
-
Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
This analysis verifies the correct incorporation of all amino acids and the absence of major side products or deletion sequences.
-
Visualizing the Workflow
To provide a clear overview of the comparative validation process, the following diagrams illustrate the key experimental workflows and logical relationships.
Caption: Experimental workflow for the comparative study.
Caption: Competing reaction pathways for activated arginine.
Conclusion
The selection of an appropriate arginine derivative is a critical decision in peptide synthesis. While Boc-Arg(Boc)2-OH offers the advantage of mild deprotection conditions that align with the overall Boc-SPPS strategy, its significant propensity for δ-lactam formation poses a substantial risk to the synthesis of the desired peptide, often leading to lower yields and complex purifications.[2][3]
For routine Boc-SPPS, Boc-Arg(Tos)-OH remains a more robust and reliable option, provided the necessary equipment for handling HF is available and the target peptide is not highly sensitive to strong acids.[3] In the context of Fmoc-SPPS, derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH generally exhibit a lower tendency for δ-lactam formation and represent the current standard for arginine incorporation.[5]
Ultimately, the choice of protected arginine should be made based on a careful evaluation of the specific peptide sequence, the synthetic strategy employed, and the analytical capabilities available for purification and validation. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision to optimize their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
Safety Operating Guide
Proper Disposal of Boc-D-Asp(OMe)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management and disposal of chemical reagents like N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp(OMe)-OH) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Therefore, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.[3][4] |
| Respiratory Protection | If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[3][5] |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[6]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[4][6]
1. Waste Identification and Segregation:
-
All unused or excess this compound, as well as any materials contaminated with it (e.g., weighing paper, gloves, wipes), must be treated as chemical waste.[4][7]
-
Segregate this waste from other laboratory waste streams to prevent potentially hazardous reactions.[7]
2. Containerization:
-
Place solid waste into a clearly labeled, sealed, and chemically compatible container.[4][6]
-
For solutions containing this compound, absorb the liquid with an inert material such as vermiculite or sand before placing it in a sealed container.[4][6]
3. Labeling:
-
Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester".[4][6]
-
Include the approximate quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4][6]
-
Provide an accurate description of the waste on all required documentation.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.[4]
-
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institution.
References
Personal protective equipment for handling Boc-D-Asp(OMe)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-Asp(OMe)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to prevent potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[4] A standard laboratory coat should be worn and kept buttoned.[4] | Prevents skin contact which can lead to irritation.[2] |
| Respiratory Protection | For procedures that may generate dust, a dust mask (e.g., type N95) or a full-face respirator should be used if exposure limits are exceeded.[5][6] | Minimizes the risk of inhaling the powder, which may be harmful.[2] |
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[1]
2. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust.[4]
-
Weigh the chemical in a fume hood or a ventilated balance enclosure.[4]
3. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][7]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All unused or excess this compound must be treated as chemical waste.
-
Contaminated materials such as weighing paper, gloves, and wipes should be collected in a separate, sealed container and treated as chemical waste.[8]
-
If the compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[8]
2. Containerization and Labeling:
-
Use a dedicated, clearly labeled, and sealable container for solid chemical waste.
-
The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[4]
3. Storage and Disposal:
-
Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[8] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol [5] |
| Physical Form | Solid[2][5] |
| Storage Temperature | 2-8°C |
| Hazard Statements | H302, H315, H319, H332, H335[2] |
| Precautionary Statements | P261, P280, P305+P351+P338 |
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | 124184-67-4 [sigmaaldrich.com]
- 2. This compound | 124184-67-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
